Stannous laurate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dodecanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNTRWJKQJDRE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Tin dilaurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18025 | |
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CAS No. |
14974-55-1 | |
| Record name | Stannous laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNOUS LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14E51136PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Stannous Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous laurate, also known as tin(II) laurate or tin dilaurate, is an organotin compound with the chemical formula C24H46O4Sn.[1][2] It is the salt formed from divalent tin (Sn2+) and two equivalents of lauric acid. While organotin compounds are a broad class of substances with diverse applications, this compound has found a niche in industrial chemistry, primarily for its catalytic activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its primary applications, with a focus on its role in polymer chemistry. Although initially explored for potential applications in drug development, the inherent toxicity associated with organotin compounds has largely limited its use in this field.
Physical and Chemical Properties
This compound is a solid material at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C24H46O4Sn | [1] |
| Molecular Weight | 517.33 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in polybasic alcohols and most organic solvents; insoluble in water. | [3] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of stannous carboxylates, such as this compound, involves the reaction of stannous oxide with the corresponding carboxylic acid. This method is adapted from the synthesis of stannous neodecanoate.
Reaction: SnO + 2 C11H23COOH → Sn(C11H23COO)2 + H2O
Materials:
-
Stannous oxide (SnO)
-
Lauric acid (C12H24O2)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Reaction kettle with a stirrer, thermometer, and a Dean-Stark apparatus
-
Vacuum pump
-
Filtration apparatus
Procedure:
-
Charge the reaction kettle with lauric acid and a suitable solvent like toluene.
-
Add stannous oxide to the mixture with stirring. The molar ratio of lauric acid to stannous oxide should be approximately 2:1.
-
Heat the mixture to a temperature of 100-115°C.
-
Remove the water formed during the reaction azeotropically using the Dean-Stark apparatus.
-
After the theoretical amount of water has been removed, continue the reaction for an additional 1-2 hours to ensure completion.
-
Cool the reaction mixture.
-
Filter the resulting solution to remove any unreacted starting material or impurities.
-
The solvent can be removed under vacuum to yield the this compound product.
Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate (COO-) stretching frequencies and the absence of the carboxylic acid (COOH) hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the laurate moiety.
-
Elemental Analysis: To determine the percentage of tin, carbon, and hydrogen, and to confirm the empirical formula.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal transitions.
Applications
The primary application of this compound is as a catalyst in the synthesis of polymers, particularly in the production of polyurethane foams.
Catalyst in Polyurethane Synthesis
This compound, similar to other stannous carboxylates like stannous octoate, is an effective catalyst for the gelling reaction in polyurethane formation. This reaction involves the addition of a polyol (a compound with multiple hydroxyl groups) to an isocyanate (a compound with multiple -NCO groups).
Catalytic Mechanism: The mechanism of catalysis by stannous carboxylates in the urethane reaction is generally believed to involve the formation of a complex between the stannous catalyst, the polyol, and the isocyanate. This complex facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group, leading to the formation of the urethane linkage.
Experimental Workflow for Polyurethane Foam Synthesis: A typical one-shot process for producing flexible polyurethane foam using a this compound catalyst is outlined below.
Role in Drug Development
While some metal-containing compounds have found applications in medicine, the use of organotin compounds, including this compound, in drug development is severely limited by their inherent toxicity.
Toxicity of Organotin Compounds: Organotin compounds can be toxic to various organisms.[4] Their biological activity is dependent on the number and nature of the organic groups attached to the tin atom. The toxicity of these compounds has led to their use as biocides in applications such as anti-fouling paints for ships, a practice that is now heavily restricted due to environmental concerns.
Due to these toxicological concerns, this compound is not actively pursued as a therapeutic agent or a direct component in drug formulations intended for internal use. The risk of tin accumulation and its potential adverse effects on various organs outweigh any potential therapeutic benefits.
Conclusion
This compound is a specialty chemical with a well-established role as a catalyst in the polymer industry, particularly in the manufacture of polyurethanes. Its physical and chemical properties make it suitable for this application. However, its potential in the field of drug development is significantly hindered by the toxicological profile of organotin compounds. Future research into this compound is likely to remain focused on its catalytic applications and the development of more environmentally benign alternatives.
References
Stannous Laurate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of stannous laurate, a chemical compound with applications across various scientific and industrial domains. This document outlines its core chemical identifiers and molecular structure, offering a foundational resource for professionals in research and development.
Core Chemical Data
This compound, also known as tin(II) laurate or tin dilaurate, is the metal salt of lauric acid and divalent tin.[1] It is chemically designated as bis(dodecanoato)tin. The compound's key identifiers and properties are summarized in the table below for ease of reference and comparison.
| Identifier | Value | Source |
| CAS Number | 14974-55-1 | [1][2][3][4] |
| Molecular Formula | C24H46O4Sn | [1][3] |
| Molecular Weight | 517.33 g/mol | [1][2] |
| IUPAC Name | dodecanoate;tin(2+) | [3] |
| Synonyms | Tin dilaurate, TIN(II) LAURATE, Tin(II) dodecanoate, Dilauric acid tin(II) salt | [1] |
| EC Number | 239-054-7 | [3] |
| UNII | 14E51136PO | [2] |
Molecular Structure
The molecular structure of this compound consists of a central tin(II) atom ionically bonded to the carboxylate groups of two laurate anions. Each laurate is a 12-carbon saturated fatty acid chain. The tin atom is in the +2 oxidation state.
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or analysis of this compound were not available in the initial literature search. Researchers are advised to consult specialized chemical synthesis databases or relevant patents for specific methodological details.
Further Information
For more detailed chemical and physical properties, safety data sheets (SDS), and supplier information, it is recommended to consult the resources provided by chemical suppliers and regulatory bodies such as the European Chemicals Agency (ECHA).
References
Solubility of Stannous Laurate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of stannous laurate in common organic solvents. Due to a notable scarcity of direct quantitative solubility data in publicly accessible literature, this document synthesizes available information on this compound and analogous metal carboxylates to provide a qualitative assessment and predictive insights into its solubility behavior. The guide also presents general experimental protocols for determining the solubility of compounds like this compound and outlines the logical workflow for solvent selection in a research and development context.
Introduction
This compound (tin(II) laurate) is a metal salt of lauric acid with applications as a catalyst and stabilizer in various chemical processes. Understanding its solubility in organic solvents is crucial for its effective use in synthesis, formulation, and quality control. This guide addresses the current knowledge gap regarding the specific solubility of this compound and offers a framework for its practical handling and application.
Physicochemical Properties of this compound
This compound is the tin(II) salt of dodecanoic acid. Its structure consists of a central tin atom in the +2 oxidation state ionically bonded to two laurate anions.
| Property | Value |
| Chemical Formula | C₂₄H₄₆O₄Sn |
| Molecular Weight | 517.3 g/mol |
| Appearance | Solid |
Qualitative Solubility of this compound
Metal carboxylates are generally characterized by their poor solubility in water and varying degrees of solubility in organic solvents. Their solubility is influenced by several factors:
-
Nature of the Metal Cation: The size and charge of the metal ion play a role.
-
Chain Length of the Carboxylate: Longer hydrocarbon chains, like that of lauric acid, tend to decrease solubility in polar solvents and increase it in non-polar hydrocarbon solvents.
-
Solvent Polarity: "Like dissolves like" is a guiding principle. The long alkyl chains of the laurate suggest better solubility in less polar solvents.
-
Temperature: The solubility of metal carboxylates often exhibits a "Krafft point," a critical temperature above which solubility increases dramatically.
Based on these principles, this compound is expected to have low solubility in highly polar solvents and moderate solubility in non-polar and some polar aprotic solvents , particularly at elevated temperatures.
Inferred Solubility Profile from Related Compounds
To build a more detailed, albeit predictive, solubility profile, we can examine the known solubilities of related compounds.
Other Stannous Carboxylates
Stannous 2-ethylhexanoate, also known as stannous octoate, is a clear, viscous liquid that is soluble in most organic solvents.[1] Given that 2-ethylhexanoic acid has a shorter and branched alkyl chain compared to the long, straight chain of lauric acid, it is plausible that this compound is less soluble than stannous octoate in many common solvents.
Other Metal Laurates
The solubility of other divalent metal laurates can provide clues. For instance, lead(II) carboxylates are known to be soluble in non-polar organic solvents, and their solubility increases significantly above their Krafft temperature.[2][3] It is reasonable to assume that this compound exhibits similar temperature-dependent solubility behavior.
Lauric Acid
The precursor, lauric acid, is soluble in alcohols and ethers. While the salt's properties differ significantly, the lipophilic nature of the laurate chain is a key contributor to its solubility in organic media.
Stannous Chloride
The inorganic precursor, stannous chloride, is soluble in polar media.[4] This highlights the profound impact of the organic carboxylate ligand on the overall solubility of the resulting salt.
The table below provides a qualitative and inferred summary of the expected solubility of this compound.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale/Comments |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of the hydroxyl group may limit the dissolution of the long alkyl chains. Solubility is likely to increase with temperature. |
| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | Expected to be a moderate solvent, with solubility increasing with temperature. |
| Esters | Ethyl Acetate | Low to Moderate | Some stannous compounds are noted to be insoluble in esters, suggesting potentially limited solubility for this compound.[5] |
| Hydrocarbons | Toluene, Hexane | Moderate | The non-polar nature of these solvents should favor the dissolution of the long laurate chains. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | Generally good solvents for organic compounds of moderate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Expected to be a reasonable solvent, similar to other moderately polar aprotic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The high polarity might not be favorable for the long non-polar chains. |
Experimental Protocols for Solubility Determination
For researchers needing precise solubility data, the following experimental protocols are recommended.
Saturated Shake-Flask Method
This is a standard method for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
Phase Separation: Allow the mixture to settle or use centrifugation to separate the saturated solution from the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Quantification: Analyze the concentration of this compound in the sample. This can be achieved through various analytical techniques:
-
Gravimetric Analysis: Evaporate the solvent from the sample and weigh the remaining solid residue.
-
Spectroscopic Analysis: If this compound has a suitable chromophore, UV-Vis spectroscopy can be used after creating a calibration curve.
-
Atomic Spectroscopy: Techniques like Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) can determine the tin concentration, from which the this compound concentration can be calculated.
-
-
Data Reporting: Express the solubility in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.
Polythermal Method (Determination of Krafft Point)
This method is useful for observing the temperature-dependent solubility and identifying the Krafft point.
Methodology:
-
Preparation: Prepare a suspension of a known concentration of this compound in the chosen solvent.
-
Heating and Observation: Slowly heat the suspension while stirring and visually observe the temperature at which the solid completely dissolves to form a clear solution. This temperature is the clearing point for that specific concentration.
-
Cooling and Observation: Slowly cool the clear solution and record the temperature at which turbidity or precipitation first appears.
-
Repeat: Repeat this process for several different concentrations.
-
Data Analysis: Plot the clearing temperatures against the concentration. The Krafft point can be inferred from this data as the temperature at which there is a sharp increase in solubility.
Visualizations
Caption: A generalized workflow for the experimental determination of solubility.
References
Spectroscopic Characterization of Stannous Laurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for stannous laurate (Tin(II) laurate), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents a combination of expected spectroscopic characteristics based on the known properties of its constituent parts—the stannous (Sn(II)) cation and the laurate anion—and general principles of organotin spectroscopy. The provided data tables are illustrative and based on analogous compounds.
Core Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~2.2 - 2.4 | Triplet | 4H | α-CH₂ (adjacent to COO) | The coordination to tin is expected to cause a downfield shift compared to lauric acid. |
| ~1.6 - 1.7 | Multiplet | 4H | β-CH₂ | |
| ~1.2 - 1.4 | Broad Singlet | 32H | -(CH₂)₈- | |
| ~0.8 - 0.9 | Triplet | 6H | Terminal CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~175 - 180 | C=O (carboxylate) | The chemical shift is sensitive to the coordination environment of the carboxylate group. |
| ~34 - 36 | α-CH₂ | |
| ~29 - 32 | -(CH₂)₈- | A series of peaks is expected in this region. |
| ~25 | β-CH₂ | |
| ~22.7 | CH₂ adjacent to terminal CH₃ | |
| ~14.1 | Terminal CH₃ |
Table 3: Predicted ¹¹⁹Sn NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Notes |
| +100 to -400 | Sn(II) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound, particularly the coordination of the carboxylate group to the tin atom.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 2955 - 2920 | Strong | Asymmetric C-H stretch (CH₃ and CH₂) | Characteristic of the long alkyl chain of the laurate moiety. |
| 2850 - 2840 | Strong | Symmetric C-H stretch (CH₃ and CH₂) | Characteristic of the long alkyl chain of the laurate moiety. |
| 1580 - 1540 | Strong | Asymmetric COO⁻ stretch | The position of this band is indicative of the coordination mode of the carboxylate. A large separation between the asymmetric and symmetric stretches can suggest a bidentate or bridging coordination. |
| 1470 - 1420 | Medium | Symmetric COO⁻ stretch | |
| ~500 - 400 | Weak-Medium | Sn-O stretch | The presence of this band confirms the formation of the tin-carboxylate bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The presence of multiple tin isotopes results in a characteristic isotopic pattern for tin-containing fragments.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (for ¹²⁰Sn) | Proposed Fragment | Notes |
| 518 | [Sn(C₁₂H₂₃O₂)₂]⁺ | Molecular ion peak (may be of low abundance). The full isotopic cluster for tin should be observed. |
| 319 | [Sn(C₁₂H₂₃O₂)]⁺ | Loss of one laurate radical. This is often a prominent peak in the spectra of metal carboxylates. |
| 199 | [C₁₂H₂₃O₂]⁻ or [C₁₂H₂₄O₂]⁺ | Lauric acid or laurate anion, depending on the ionization mode. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
If the sample does not fully dissolve, other deuterated solvents such as d₆-DMSO or d₈-toluene may be tested.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹¹⁹Sn NMR, an external standard of tetramethyltin (SnMe₄) can be used.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
-
¹¹⁹Sn NMR Acquisition:
-
Use a spectrometer equipped with a broadband probe.
-
Acquire a proton-decoupled spectrum.
-
Typical parameters: spectral width of 1000-2000 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio, which can be significant due to the lower receptivity of the ¹¹⁹Sn nucleus.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum should be presented in terms of absorbance or transmittance.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture with a small amount of formic acid to promote ionization.
-
The concentration should be in the low µg/mL to ng/mL range.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Use an ESI mass spectrometer, which is a soft ionization technique suitable for analyzing metal complexes.
-
Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes to obtain comprehensive fragmentation information.
-
Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300 °C.
-
Acquire full scan mass spectra over a range of m/z 100-1000.
-
For structural elucidation, perform tandem MS (MS/MS) on the major ions to observe their fragmentation patterns.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
A Technical Guide to Stannous Laurate: Commercial Sources, Purity Grades, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of stannous laurate, a key organotin compound with applications in research and pharmaceutical development. We delve into its commercial availability, typical purity grades, and the analytical methodologies required for its characterization. This document is intended to serve as a valuable resource for professionals requiring a thorough understanding of this compound for their work.
Commercial Availability and Purity Grades
This compound, also known as tin(II) laurate or dodecanoic acid tin(II) salt, is a specialty chemical available from a range of suppliers. While large-scale commodity production is not as prevalent as for simpler tin compounds, it can be sourced in various quantities, from laboratory-scale to bulk orders. The purity of commercially available this compound can vary, and it is crucial for researchers and drug development professionals to select a grade appropriate for their specific application.
Purity grades are typically categorized as follows:
-
Technical Grade: Suitable for general industrial applications where high purity is not a primary concern. This grade may contain higher levels of impurities, including other tin species (e.g., stannic laurate), unreacted starting materials, and by-products from the synthesis process.
-
Reagent Grade (or Laboratory Grade): A higher purity level suitable for general laboratory use and qualitative analysis. While specifications can vary between suppliers, this grade will have a higher assay and lower levels of specific impurities compared to technical grade.
-
High-Purity Grade (including Pharmaceutical or Catalyst Grades): This is the highest level of purity available and is essential for applications in drug development, catalysis, and other sensitive research areas. These grades will have a well-defined and narrow range for the assay, with strict limits on specific metallic and organic impurities.
A summary of typical specifications for different grades of this compound is presented in Table 1. It is important to note that these are representative values, and researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for precise lot-to-lot data.
Table 1: Typical Purity Grades and Specifications for this compound
| Parameter | Technical Grade | Reagent Grade | High-Purity Grade |
| Appearance | Off-white to yellowish solid | White to off-white powder or flakes | White crystalline powder |
| Assay (as this compound) | > 90% | > 95% | > 99% |
| Tin (Sn) Content | Varies | Typically 22-24% | Tightly controlled, e.g., 22.8 ± 0.5% |
| Free Lauric Acid | < 5% | < 2% | < 0.5% |
| Moisture (Water Content) | < 2% | < 1% | < 0.1% |
| Melting Point | Broad range | Defined range, e.g., 110-120 °C | Sharp melting point, e.g., 114-116 °C |
| Insolubles in Organic Solvents | May be present | < 0.5% | < 0.1% |
| Heavy Metals (e.g., Pb, As) | Not specified | < 20 ppm | < 10 ppm |
Experimental Protocols for Purity Determination
The comprehensive quality control of this compound involves the determination of its main component as well as potential impurities. The following are detailed experimental protocols for key analytical tests.
Determination of Tin Content by Redox Titration
The tin content in this compound is a critical parameter for confirming its identity and purity. A common and reliable method is redox titration. This protocol is based on the oxidation of Sn(II) to Sn(IV) using a standardized iodine solution.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL conical flask.
-
Digestion: Add 50 mL of concentrated hydrochloric acid and gently heat the mixture under a fume hood until the sample is completely dissolved. The solution should be clear.
-
Reduction (if stannic tin is suspected): To ensure all tin is in the stannous (Sn(II)) state, a reduction step can be included. Add a small piece of pure iron or aluminum wire to the hot solution and heat until the metal is dissolved. This will reduce any Sn(IV) to Sn(II). Cool the flask rapidly to room temperature while maintaining an inert atmosphere (e.g., by bubbling nitrogen or adding a piece of marble to generate CO2) to prevent re-oxidation of the stannous chloride by air.
-
Titration: Add a few drops of starch indicator solution to the cooled sample solution. Titrate immediately with a standardized 0.1 N iodine solution. The endpoint is reached when the solution turns a persistent blue-black color.
-
Calculation: The percentage of tin in the sample can be calculated using the following formula:
Where:
-
V = Volume of iodine solution used in mL
-
N = Normality of the iodine solution
-
E = Equivalent weight of tin (59.345 g/eq)
-
W = Weight of the sample in mg
-
Determination of Laurate Content by Gas Chromatography (GC)
The laurate (dodecanoate) content is determined by converting the fatty acid salt into its more volatile methyl ester, which can then be quantified by gas chromatography with flame ionization detection (GC-FID).
Methodology:
-
Saponification and Esterification:
-
Accurately weigh about 100 mg of the this compound sample into a reaction vial.
-
Add 2 mL of 0.5 N methanolic sodium hydroxide.
-
Seal the vial and heat at 80°C for 10 minutes to saponify the laurate.
-
Cool the vial and add 2 mL of boron trifluoride-methanol solution (14% w/v).
-
Reseal and heat at 80°C for another 10 minutes to form the fatty acid methyl esters (FAMEs).
-
Cool to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Shake vigorously and allow the layers to separate.
-
-
GC-FID Analysis:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 10 minutes.
-
Injector and Detector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL of the hexane layer.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of methyl laurate of known concentrations.
-
The concentration of laurate in the original sample is determined by comparing the peak area of methyl laurate from the sample with the calibration curve.
-
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthesis pathway of this compound and the analytical workflow for its purity determination.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a stannous salt, such as stannous chloride, with lauric acid or a laurate salt. The following diagram illustrates a common synthetic route.
Caption: A typical synthesis pathway for high-purity this compound.
Analytical Workflow for Purity Assessment
A robust analytical workflow is essential to confirm the quality of this compound. The following diagram outlines the key steps in this process.
Caption: Workflow for the comprehensive purity analysis of this compound.
This technical guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. For specific applications, it is imperative to consult directly with suppliers to obtain detailed product specifications and to validate analytical methods in-house to ensure they are fit for purpose.
Navigating the Safe Handling of Stannous Laurate: An In-depth Technical Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of stannous laurate in a laboratory setting. Due to a lack of specific toxicological data for this compound, this document leverages information from structurally related stannous compounds, such as stannous chloride and stannous octoate, to provide a robust framework for risk assessment and safe laboratory practices.
Understanding the Hazard Profile of this compound
This compound, an organotin compound, requires careful handling due to the potential hazards associated with this class of chemicals. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), related stannous compounds exhibit a range of health and environmental hazards.
GHS Classification and Labeling
The following GHS pictograms, signal words, and hazard statements for similar stannous compounds should be considered when handling this compound:
| GHS Element | Description |
| Pictograms | Health Hazard: May cause or be suspected of causing serious health effects. Corrosion: May cause severe skin burns and eye damage. Exclamation Mark: May cause less serious health effects (e.g., skin/eye irritation, skin sensitization). Environment: Hazardous to the aquatic environment. |
| Signal Word | Danger or Warning (Depending on the specific hazards and their severity)[1] |
| Hazard Statements | A range of hazard statements may apply, including but not limited to: - H302: Harmful if swallowed.[2] - H314: Causes severe skin burns and eye damage.[2] - H317: May cause an allergic skin reaction.[2][3] - H318: Causes serious eye damage.[3] - H332: Harmful if inhaled.[2] - H335: May cause respiratory irritation.[2] - H361: Suspected of damaging fertility or the unborn child.[3] - H410: Very toxic to aquatic life with long lasting effects.[2] - H412: Harmful to aquatic life with long lasting effects.[3] |
| Precautionary Statements | A comprehensive set of precautionary statements covering prevention, response, storage, and disposal are crucial. Examples include: - P260: Do not breathe dust/fume/gas/mist/vapours/spray. - P273: Avoid release to the environment. - P280: Wear protective gloves/protective clothing/eye protection/face protection. - P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Quantitative Toxicological Data (Based on Related Compounds)
| Compound | Test | Species | Route | Value | Reference |
| Stannous Chloride | LD50 | Rat | Oral | 1910 mg/kg | [4] |
| Stannous Chloride | LC50 | Rat | Inhalation | 2 mg/L (4h) | [4] |
| Stannous Octoate | - | - | Skin | May cause an allergic skin reaction | [3] |
| Stannous Octoate | - | - | Eye | Causes serious eye damage | [3] |
Experimental Protocols for Safe Handling
Adherence to stringent experimental protocols is paramount to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Fume Hood: All work with this compound, especially when generating dust or aerosols, must be conducted in a properly functioning chemical fume hood.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of airborne contaminants.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator appropriate for the concentration and type of airborne contaminant should be used.
Handling and Storage Procedures
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.
-
Incompatible Materials: Store away from strong oxidizing agents, peroxides, and alkali metals.[4]
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Consider storing under an inert atmosphere as some stannous compounds are sensitive to air and moisture.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Visualizing Safety Workflows and Logical Relationships
Laboratory Safety Workflow for Handling this compound
Caption: A general workflow for the safe handling of this compound in a laboratory setting.
Hazard Identification and Control Logic
References
- 1. GHS Signal Words: What You Need to Know for Hazardous Chemicals – KHA Online-SDS Management [kha.com]
- 2. Stannous Chloride Dihydrate SDS GHS, MSDS Sheet [stannouschloridedihydrate.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. media.laballey.com [media.laballey.com]
- 6. media.laballey.com [media.laballey.com]
Historical development and early applications of Stannous laurate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous laurate, also known as tin(II) laurate or tin dilaurate, is an organotin compound that has found application in various chemical processes. This document provides a comprehensive overview of the historical development and early applications of this compound, with a focus on its synthesis, and its roles as a catalyst in polymerization and as a thermal stabilizer for polyvinyl chloride (PVC).
Historical Development
The development of organotin compounds dates back to the mid-19th century, with the first synthesis of diethyltin diiodide by Edward Frankland in 1849.[1] However, the commercial significance of these compounds, including this compound, did not emerge until the mid-20th century. This rise in interest coincided with the rapid growth of the polymer industry, particularly the production of polyvinyl chloride (PVC), which was discovered in the 19th century but not commercialized until the 1920s when a method for its plasticization was developed.[2][3]
Early PVC formulations suffered from thermal instability, leading to degradation at processing temperatures. This critical issue spurred the development of various heat stabilizers.[2][4] While the exact date of the first synthesis of this compound is not clearly documented in readily available literature, its emergence is closely tied to the broader research into metal carboxylates, or "metal soaps," as PVC stabilizers. By the 1950s and 1960s, the use of metal-based stabilizers was becoming more common.[2]
While direct synthesis documentation from this early period is scarce, the general methods for preparing other metal carboxylates suggest that this compound was likely first synthesized through the reaction of a tin(II) salt with lauric acid or a laurate salt.
Early Applications
The initial applications of this compound were primarily in two areas: as a catalyst for polymerization and as a thermal stabilizer for PVC.
Catalyst in Polymerization
This compound, along with other stannous carboxylates like stannous octoate, has been utilized as a catalyst in the synthesis of polymers such as polyurethanes.[5][6] These catalysts are effective in promoting the reaction between isocyanates and polyols to form the urethane linkages.
Thermal Stabilizer for PVC
The primary early application of this compound was as a heat stabilizer for PVC.[4] During the processing of PVC at high temperatures, the polymer undergoes dehydrochlorination, releasing hydrogen chloride (HCl) and forming polyene structures that lead to discoloration and embrittlement. This compound, like other metal carboxylates, functions by reacting with the released HCl, thereby preventing the autocatalytic degradation of the polymer. It also plays a role in replacing labile chlorine atoms in the PVC structure, further enhancing stability.
Synthesis of this compound
Experimental Protocol: Inferred Early Synthesis Method
Objective: To synthesize this compound via the reaction of stannous chloride with sodium laurate.
Materials:
-
Stannous chloride (SnCl₂)
-
Sodium laurate (C₁₂H₂₃NaO₂)
-
Distilled water
-
Ethanol (for washing)
Procedure:
-
Prepare an aqueous solution of sodium laurate by dissolving a stoichiometric amount of sodium laurate in distilled water with gentle heating.
-
Prepare an aqueous solution of stannous chloride by dissolving a stoichiometric amount of stannous chloride in distilled water. A slight excess of hydrochloric acid may be added to prevent the hydrolysis of the stannous salt.
-
Slowly add the stannous chloride solution to the sodium laurate solution with constant stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a period to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the precipitate with distilled water to remove any unreacted salts and byproducts.
-
Further wash the precipitate with ethanol to remove any unreacted lauric acid.
-
Dry the resulting this compound powder in a vacuum oven at a low temperature to prevent decomposition.
Reaction:
SnCl₂(aq) + 2C₁₂H₂₃NaO₂(aq) → Sn(C₁₂H₂₃O₂)₂(s) + 2NaCl(aq)
Logical Relationship of Synthesis
Caption: Inferred early synthesis workflow for this compound.
Mechanism of Action as a PVC Stabilizer
The primary mechanism by which this compound and other metal carboxylates stabilize PVC is through the neutralization of hydrogen chloride (HCl) that is liberated during thermal degradation.
Caption: Simplified pathway of PVC thermal stabilization by this compound.
Quantitative Data
Specific quantitative data from the early developmental period of this compound is not well-documented in publicly accessible records. Performance was likely evaluated empirically based on the prevention of discoloration and the maintenance of physical properties of PVC during processing.
Conclusion
This compound emerged as a commercially relevant organotin compound in the mid-20th century, driven by the needs of the rapidly expanding polymer industry. Its early applications as a catalyst in polymerization and, more significantly, as a thermal stabilizer for PVC, were crucial for the processability and durability of these materials. While detailed historical records of its initial synthesis and quantitative performance are sparse, its development can be understood within the broader context of the evolution of organometallic chemistry and polymer additives.
References
- 1. Tin - Wikipedia [en.wikipedia.org]
- 2. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. WO2015171307A1 - Accelerate cure of moisture curable polyurethane adhesive compositions useful for bonding glass - Google Patents [patents.google.com]
- 6. patexia.com [patexia.com]
Methodological & Application
Stannous Laurate: A Catalyst for Polyurethane Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous laurate, a metal carboxylate, is an effective catalyst for the synthesis of polyurethanes. It strongly promotes the gelling reaction, which is the formation of urethane linkages from the reaction of isocyanates and polyols. While less commonly cited than its close analog, stannous octoate, this compound functions similarly and is particularly useful in the production of flexible and rigid polyurethane foams, elastomers, coatings, and adhesives. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a catalyst in polyurethane synthesis.
Catalytic Mechanism of this compound
This compound catalyzes the polyurethane reaction through a coordination mechanism. The tin (II) ion in this compound acts as a Lewis acid, coordinating with the oxygen atoms of both the polyol and the isocyanate. This coordination increases the nucleophilicity of the polyol's hydroxyl group and the electrophilicity of the isocyanate's carbonyl carbon, thereby lowering the activation energy of the reaction and accelerating the formation of the urethane bond. The catalytic cycle is illustrated in the signaling pathway diagram below.
Caption: Catalytic cycle of this compound in polyurethane synthesis.
Quantitative Data: Effect of Stannous Catalyst Concentration
The concentration of the stannous catalyst significantly impacts the reaction kinetics and the final properties of the polyurethane material. The following tables summarize the typical effects of varying stannous octoate (a close analog of this compound) concentration on key parameters in polyurethane foam and elastomer synthesis. Typical usage levels for stannous catalysts range from 0.05 to 0.5 parts per hundred parts of resin (phr)[1].
Table 1: Effect of Stannous Octoate Concentration on Polyurethane Foam Properties
| Catalyst Concentration (phr) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) | Density ( kg/m ³) |
| 0.1 | 15 - 20 | 60 - 75 | 90 - 110 | 100 - 120 | 35 - 40 |
| 0.3 | 10 - 15 | 45 - 60 | 70 - 90 | 80 - 100 | 32 - 37 |
| 0.5 | 5 - 10 | 30 - 45 | 50 - 70 | 60 - 80 | 30 - 35 |
Table 2: Effect of Stannous Octoate Concentration on Polyurethane Elastomer Properties
| Catalyst Concentration (phr) | Pot Life (min) | Demold Time (hr) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.05 | 15 - 20 | 4 - 6 | 75 - 80 | 10 - 15 | 400 - 500 |
| 0.1 | 8 - 12 | 2 - 4 | 80 - 85 | 15 - 20 | 350 - 450 |
| 0.2 | 3 - 6 | 1 - 2 | 85 - 90 | 18 - 25 | 300 - 400 |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of polyurethane foam and a cast elastomer using a stannous catalyst.
Protocol 1: Synthesis of Flexible Polyurethane Foam
This protocol outlines the "one-shot" process for preparing a flexible polyether-based polyurethane foam.
Caption: Experimental workflow for polyurethane foam synthesis.
Materials:
-
Polyether polyol (e.g., trifunctional, MW 3000-3500)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water
-
Tertiary amine catalyst (e.g., triethylenediamine)
-
Silicone surfactant
-
This compound
-
Disposable cups and stirring rods
-
Mold
Procedure:
-
Preparation of the Polyol Premix:
-
In a disposable cup, weigh the polyether polyol.
-
To the polyol, add the deionized water, tertiary amine catalyst, and silicone surfactant according to the desired formulation.
-
Add the desired amount of this compound to the mixture.
-
Thoroughly mix the components with a stirring rod until a homogeneous mixture is obtained.
-
-
Reaction and Foaming:
-
Weigh the required amount of isocyanate in a separate disposable cup.
-
Quickly add the isocyanate to the polyol premix.
-
Immediately begin vigorous mixing with a mechanical stirrer for 10-15 seconds.
-
Promptly pour the reacting mixture into the mold.
-
Allow the foam to rise and cure at room temperature for at least 24 hours.
-
-
Post-Curing and Characterization:
-
For optimal properties, post-cure the foam in an oven at 70°C for 2 hours.
-
After cooling to room temperature, the foam can be demolded and characterized for its physical and mechanical properties (e.g., density, tensile strength, elongation).
-
Protocol 2: Synthesis of a Cast Polyurethane Elastomer
This protocol describes the preparation of a solid polyurethane elastomer.
Caption: Experimental workflow for polyurethane elastomer synthesis.
Materials:
-
Polyether or polyester polyol (e.g., polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., MDI)
-
Chain extender (e.g., 1,4-butanediol)
-
This compound
-
Heating and vacuum oven
-
Mixing vessel
-
Mold release agent
-
Preheated mold
Procedure:
-
Preparation of Components:
-
Separately degas the polyol, chain extender, and isocyanate under vacuum at an elevated temperature (e.g., 80°C) for at least one hour to remove dissolved gases and moisture.
-
In a mixing vessel, combine the degassed polyol and chain extender.
-
Add the this compound to the polyol/chain extender mixture and mix thoroughly.
-
-
Casting the Elastomer:
-
Bring the polyol/chain extender/catalyst mixture and the isocyanate to the desired reaction temperature (e.g., 70°C).
-
Add the stoichiometric amount of isocyanate to the polyol mixture and mix thoroughly for 1-2 minutes, avoiding the introduction of air bubbles.
-
Pour the mixture into a preheated mold that has been treated with a mold release agent.
-
-
Curing and Characterization:
-
Cure the cast elastomer in an oven at the recommended temperature and time (e.g., 100°C for 16 hours).
-
After the initial cure, the elastomer can be demolded and post-cured at room temperature for several days (e.g., 7 days) to achieve final properties.
-
The cured elastomer can then be tested for its mechanical properties (e.g., hardness, tensile strength, elongation at break).
-
Conclusion
This compound is a versatile and efficient catalyst for the synthesis of a wide range of polyurethane materials. By carefully controlling the concentration of this compound, researchers and formulators can tailor the reaction kinetics and the final physical and mechanical properties of the polyurethane to meet the demands of specific applications. The provided protocols offer a starting point for the laboratory synthesis of polyurethane foams and elastomers, which can be further optimized based on the specific raw materials and desired product characteristics.
References
Application Notes and Protocols for Stannous Laurate in PVC Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Stannous Laurate, a high-performance organotin carboxylate heat stabilizer, in Polyvinyl Chloride (PVC) formulations.
Introduction
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable and susceptible to degradation at processing temperatures, leading to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas.[1] Heat stabilizers are crucial additives to prevent this degradation. This compound, specifically dibutyltin dilaurate (DBTDL), is an effective organotin stabilizer known for providing excellent heat stability, good initial color, and transparency to PVC products.[2][3] Organotin stabilizers are effective at low dosages, typically below two parts per hundred parts of resin (phr).[4]
Mechanism of PVC Stabilization by this compound
The primary mechanism of PVC degradation is dehydrochlorination, where labile chlorine atoms in the polymer chain are eliminated, forming conjugated double bonds (polyenes) that cause discoloration. This process is autocatalytic, as the released HCl accelerates further degradation.
This compound stabilizes PVC through a multi-faceted approach:
-
Substitution of Labile Chlorine Atoms: The carboxylate groups from the this compound replace the unstable allylic chlorine atoms on the PVC backbone. This forms a more stable ester linkage, preventing the initiation of the "unzipping" dehydrochlorination process.[4]
-
HCl Scavenging: this compound reacts with and neutralizes the HCl gas released during degradation, inhibiting its catalytic effect.[4]
-
Reaction with Polyenes: Some organotin compounds can react with the conjugated double bonds formed during degradation, which helps to reduce color formation.
The overall stabilization process can be visualized as a cyclic pathway where the this compound first reacts with HCl to form a tin chloride intermediate, which then reacts with the PVC chain to replace the labile chlorine, regenerating the stabilizer.
Quantitative Performance Data
The effectiveness of this compound as a PVC stabilizer can be quantified through various analytical techniques. The following tables summarize typical performance data.
Table 1: Thermal Stability of PVC Formulations
| Stabilizer System | Concentration (phr) | Test Method | Test Temperature (°C) | Stability Time (minutes) |
| Unstabilized PVC | 0 | PVC Thermomat | 160 | 2.5[5] |
| This compound type | 2 | PVC Thermomat | 160 | 14.3[5] |
| Unstabilized PVC | 0 | PVC Thermomat | 140 | 14.3[5] |
| This compound type | 2 | PVC Thermomat | 140 | 30.3 (No HCl evolution)[5] |
| Unstabilized PVC | 0 | Congo Red Test | 180 | Varies (typically < 10) |
| Dibutyltin Maleate | 2 | Congo Red Test | 180 | Significantly longer than unstabilized |
Table 2: Color Stability of PVC Stabilized with Organotin Carboxylates
| Stabilizer System | Concentration (phr) | Aging Condition | Yellowness Index (YI) |
| Unstabilized PVC | 0 | 180°C for 30 min | High (significant discoloration) |
| Dibutyltin Dilaurate | 2 | 180°C for 30 min | Low |
| Unstabilized PVC | 0 | 180°C for 60 min | Very High (darkening) |
| Dibutyltin Dilaurate | 2 | 180°C for 60 min | Moderate Increase |
Table 3: Mechanical Properties of PVC Before and After Thermal Aging
| Stabilizer System | Concentration (phr) | Aging Condition | Tensile Strength (MPa) | Elongation at Break (%) |
| Dibutyltin Maleate type | 2 | Unaged | ~51 | ~187 |
| Dibutyltin Maleate type | 2 | Aged (e.g., 180°C) | Reduced | Reduced |
| Unstabilized PVC | 0 | Unaged | Varies | Varies |
| Unstabilized PVC | 0 | Aged (e.g., 180°C) | Significantly Reduced | Significantly Reduced |
Experimental Protocols
The following are detailed protocols for the preparation of PVC samples and the evaluation of their thermal stability.
PVC Sample Preparation
This protocol describes the preparation of PVC sheets for thermal stability testing.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound (Dibutyltin Dilaurate)
-
Plasticizer (e.g., Dioctyl Phthalate - DOP)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for preparing sheets of desired thickness
Procedure:
-
Formulation: Prepare a PVC formulation. A typical formulation for initial testing is:
-
PVC Resin: 100 phr
-
DOP: 40-60 phr
-
This compound: 0.5 - 2.0 phr
-
-
Dry Blending: In a high-speed mixer, blend the PVC resin, this compound, and any other powdered additives for 5-10 minutes until a homogeneous mixture is obtained.
-
Plasticizer Addition: Slowly add the liquid plasticizer (DOP) to the powder blend while mixing and continue to mix for another 10-15 minutes.
-
Milling: Transfer the compound to a two-roll mill preheated to 150-160°C. Mill the compound for 5-10 minutes until a uniform sheet is formed.
-
Pressing: Place the milled sheet into a mold and press it in a hydraulic press at 160-170°C for 3-5 minutes under a pressure of 10-15 MPa.
-
Cooling: Cool the mold under pressure to below 50°C before removing the PVC sheet.
-
Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Thermal Stability Testing - PVC Thermomat Method
This method determines the time until the onset of HCl release at a constant temperature.
Equipment:
-
PVC Thermomat instrument (e.g., Metrohm 895 Professional PVC Thermomat)
-
Reaction vessels
-
Measuring vessels with conductivity electrodes
-
Nitrogen gas supply (high purity)
-
Deionized water
Procedure:
-
Sample Preparation: Cut the prepared PVC sheet into small pieces (approximately 2-3 mm).
-
Instrument Setup: Set the heating block of the PVC Thermomat to the desired test temperature (e.g., 180°C or 200°C). Fill the measuring vessel with 60 mL of deionized water.
-
Sample Loading: Weigh 500 ± 50 mg of the PVC sample into a reaction vessel.
-
Test Initiation: Place the reaction vessel into the heating block and immediately start the measurement. A constant flow of nitrogen (e.g., 7 L/h) is passed over the sample, carrying any evolved HCl into the measuring vessel.
-
Data Acquisition: The instrument continuously records the conductivity of the deionized water. The stability time is defined as the time at which the conductivity increases by a set value (e.g., 50 µS/cm).
Color Stability - Yellowness Index (YI)
This protocol measures the change in color of PVC samples after heat aging.
Equipment:
-
Spectrophotometer or colorimeter
-
Forced-air oven
Procedure:
-
Initial Measurement: Measure the initial Yellowness Index of the unaged PVC samples according to ASTM D1925 or ASTM E313.
-
Heat Aging: Place the PVC samples in a forced-air oven at a specified temperature (e.g., 180°C) for various time intervals (e.g., 15, 30, 45, 60 minutes).
-
Color Measurement: After each time interval, remove a sample from the oven, allow it to cool to room temperature, and measure its Yellowness Index.
-
Data Analysis: Plot the Yellowness Index as a function of aging time to compare the color stability of different formulations.
Mechanical Properties - Tensile Testing
This protocol evaluates the effect of thermal aging on the mechanical properties of PVC.
Equipment:
-
Universal Testing Machine (UTM) with appropriate grips and extensometer
-
Forced-air oven
-
Die cutter for preparing dumbbell-shaped specimens
Procedure:
-
Specimen Preparation: Cut dumbbell-shaped specimens from the prepared PVC sheets according to ASTM D638.
-
Initial Tensile Testing: Test the tensile strength and elongation at break of the unaged specimens using the UTM at a specified crosshead speed.
-
Heat Aging: Age a set of specimens in a forced-air oven at a specified temperature and duration.
-
Post-Aging Tensile Testing: After aging, allow the specimens to cool and condition them before performing tensile tests.
-
Data Analysis: Compare the tensile strength and elongation at break of the aged and unaged samples to determine the retention of mechanical properties.
Safety Precautions
When working with PVC, this compound, and related chemicals, it is essential to follow standard laboratory safety procedures. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation, especially during the heating and processing of PVC, as HCl gas can be evolved. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application of Stannous Laurate in Silicone Elastomer Curing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous laurate, and more broadly organotin compounds, serve as highly effective catalysts for the condensation curing of Room Temperature Vulcanizing (RTV) silicone elastomers. This process involves the cross-linking of silanol-terminated polydimethylsiloxane (PDMS) polymers with a cross-linking agent, typically an alkoxysilane, at ambient conditions. The tin catalyst plays a crucial role in accelerating the hydrolysis and condensation reactions, transforming the liquid silicone precursor into a solid, flexible elastomer. The concentration of this compound is a critical parameter that significantly influences the curing kinetics and the final mechanical properties of the silicone elastomer, making it a key focus for formulation development in various applications, including medical devices, sealants, and molds.
Mechanism of Action
The condensation curing of silicone elastomers catalyzed by this compound generally proceeds through a two-step mechanism. First, the this compound catalyzes the hydrolysis of the cross-linking agent (e.g., a tetra-alkoxysilane) by ambient moisture, forming reactive silanol groups. Subsequently, it facilitates the condensation reaction between these silanol groups and the silanol-terminated PDMS polymer chains, leading to the formation of a cross-linked network and the release of a byproduct, typically an alcohol.
Data Presentation: Influence of this compound Concentration on Silicone Elastomer Properties
The following tables summarize the expected influence of this compound concentration on the curing characteristics and mechanical properties of a typical condensation-cured silicone elastomer. It is important to note that the exact values can vary depending on the specific formulation, including the type of PDMS, cross-linker, and the presence of fillers or other additives. The data presented here is a synthesized representation based on general knowledge and scattered findings in the field, intended for illustrative purposes.
Table 1: Effect of this compound Concentration on Curing Properties
| This compound Concentration (wt% of total formulation) | Typical Tack-Free Time (minutes) | Full Cure Time (hours) |
| 0.05 | 60 - 120 | 48 - 72 |
| 0.1 | 30 - 60 | 24 - 48 |
| 0.5 | 10 - 30 | 12 - 24 |
| 1.0 | 5 - 15 | 8 - 16 |
Table 2: Effect of this compound Concentration on Mechanical Properties
| This compound Concentration (wt% of total formulation) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.05 | 20 - 30 | 2.0 - 3.5 | 300 - 500 |
| 0.1 | 25 - 35 | 2.5 - 4.0 | 250 - 450 |
| 0.5 | 30 - 40 | 3.0 - 5.0 | 200 - 400 |
| 1.0 | 35 - 45 | 3.5 - 5.5 | 150 - 350 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cured Silicone Elastomer
Objective: To prepare a silicone elastomer sheet using a condensation cure system with varying concentrations of this compound catalyst.
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS) (viscosity: 10,000 - 20,000 cP)
-
Tetraethoxysilane (TEOS) as a cross-linker
-
This compound solution (e.g., 10 wt% in a suitable solvent)
-
Toluene or other suitable solvent
-
Mixing cups and spatula
-
Vacuum desiccator
-
Molding plates (e.g., stainless steel or PTFE) with spacers of desired thickness (e.g., 2 mm)
-
Release agent (if necessary for the mold)
Procedure:
-
In a mixing cup, weigh the desired amount of silanol-terminated PDMS.
-
Add the cross-linker (TEOS). A typical starting ratio is 10 parts PDMS to 1 part TEOS by weight. Mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained.
-
Add the desired amount of this compound solution to achieve the target catalyst concentration (e.g., 0.05, 0.1, 0.5, 1.0 wt%). Mix vigorously for another 2 minutes.
-
Place the mixture in a vacuum desiccator and apply vacuum to remove any entrapped air bubbles. This step is crucial to obtain a void-free elastomer.
-
Pour the degassed mixture into the prepared mold.
-
Allow the mixture to cure at room temperature (approximately 25°C and 50% relative humidity) for the desired time (e.g., 24-72 hours).
-
Once fully cured, carefully demold the silicone elastomer sheet.
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the tensile strength, elongation at break, and Shore A hardness of the prepared silicone elastomer sheets.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Die cutter for preparing dumbbell-shaped specimens (e.g., ASTM D412 Die C)
-
Shore A Durometer (ASTM D2240)
-
Micrometer or thickness gauge
Procedure:
A. Tensile Testing (ASTM D412):
-
From the cured silicone sheets, cut at least three dumbbell-shaped specimens using the die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount a specimen in the grips of the Universal Testing Machine.
-
Set the crosshead speed to a constant rate (e.g., 500 mm/min).
-
Start the test and record the force and elongation until the specimen breaks.
-
Calculate the tensile strength (in MPa) by dividing the maximum load by the original cross-sectional area.
-
Calculate the elongation at break (%) by dividing the extension at the moment of rupture by the original gauge length and multiplying by 100.
-
Report the average and standard deviation of the results from the tested specimens.
B. Hardness Testing (ASTM D2240):
-
Stack at least three layers of the cured silicone sheet to achieve a minimum thickness of 6 mm.
-
Place the stacked specimen on a flat, hard surface.
-
Press the Shore A durometer indenter firmly and quickly onto the specimen.
-
Read the hardness value within one second of firm contact.
-
Take at least five readings at different positions on the specimen, at least 6 mm apart.
-
Report the average and standard deviation of the hardness readings.
Mandatory Visualizations
Caption: Condensation Curing Mechanism of Silicone Elastomer.
Caption: Experimental Workflow for Elastomer Preparation and Testing.
Application Notes and Protocols for the Synthesis of Polylactic Acid (PLA) using Stannous Laurate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polylactic acid (PLA) via ring-opening polymerization (ROP) of lactide, utilizing stannous laurate as a catalyst. This compound, often used interchangeably with its close analogue stannous octoate (tin(II) 2-ethylhexanoate), is a highly effective catalyst for this process, enabling the production of high molecular weight PLA with controlled properties suitable for a range of applications, including drug delivery systems.[1]
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible aliphatic polyester derived from renewable resources, making it a subject of significant interest in the biomedical and pharmaceutical fields.[1] Its applications are extensive, ranging from biodegradable sutures and orthopedic implants to controlled drug delivery vehicles. The synthesis of PLA with desired characteristics, such as specific molecular weight and low polydispersity, is crucial for its performance in these applications.
Ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid, is the most common method for producing high molecular weight PLA.[1] This process requires a catalyst, and stannous salts, particularly this compound and stannous octoate, are widely employed due to their high catalytic activity and ability to produce PLA with well-defined properties.[1]
Catalytic Mechanism of this compound in PLA Synthesis
The synthesis of PLA using this compound proceeds via a coordination-insertion mechanism. The process is typically initiated by a compound containing a hydroxyl group, such as an alcohol or even residual water, which acts as a co-initiator.
The key steps of the mechanism are as follows:
-
Initiator Formation: this compound reacts with the co-initiator (e.g., an alcohol, R-OH) to form a tin alkoxide species.
-
Coordination: The lactide monomer coordinates to the tin center of the tin alkoxide.
-
Ring-Opening and Insertion: The coordinated lactide ring is opened, and the monomer is inserted into the tin-alkoxide bond, elongating the polymer chain.
-
Propagation: This coordination-insertion process repeats with subsequent lactide monomers, leading to the growth of the PLA chain.
-
Termination/Transfer: The polymerization is terminated by the introduction of a quenching agent or can be transferred to another chain.
Experimental Protocols
Materials and Reagents
-
L-lactide or D,L-lactide (recrystallized from dry ethyl acetate and dried under vacuum)
-
This compound (Sn(Laur)₂) or Stannous octoate (Sn(Oct)₂)
-
Initiator (e.g., benzyl alcohol, 1-dodecanol), dried over molecular sieves
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (HCl)
General Protocol for Bulk Polymerization of Lactide
This protocol describes a typical procedure for the synthesis of PLA by bulk polymerization.
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen or argon.
-
Charging the Reactor: Introduce the desired amount of purified lactide monomer into a flame-dried reaction vessel equipped with a magnetic stirrer and an inert gas inlet.
-
Melting: Heat the vessel in an oil bath to a temperature of 140-150°C to melt the lactide.
-
Initiator and Catalyst Addition:
-
Once the lactide is molten, add the desired amount of initiator (e.g., benzyl alcohol) via syringe.
-
Prepare a stock solution of this compound in anhydrous toluene (e.g., 0.1 M). Add the required volume of the catalyst solution to the molten lactide via syringe.
-
-
Polymerization: Maintain the reaction mixture at the set temperature under a positive pressure of inert gas with continuous stirring. The reaction time will vary depending on the desired molecular weight and conversion (typically 2-24 hours).
-
Purification:
-
After the desired reaction time, cool the reaction mixture to room temperature. The resulting solid polymer may be difficult to remove from the flask.
-
Dissolve the crude polymer in a minimal amount of dichloromethane (DCM).
-
Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated PLA by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer, catalyst, and low molecular weight oligomers.
-
Dry the purified PLA in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Data Presentation: Effect of Catalyst and Initiator Concentration
The molecular weight and polydispersity index (PDI) of the synthesized PLA can be controlled by varying the monomer-to-initiator (M/I) and monomer-to-catalyst (M/C) ratios. The following tables provide a summary of expected trends based on typical experimental observations.
Table 1: Effect of Monomer-to-Initiator (M/I) Ratio on PLA Properties
| M/I Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |
| 100:1 | 14,400 | 12,000 - 14,000 | 1.1 - 1.3 | > 95 |
| 200:1 | 28,800 | 25,000 - 28,000 | 1.2 - 1.4 | > 95 |
| 500:1 | 72,000 | 65,000 - 70,000 | 1.3 - 1.6 | > 90 |
| 1000:1 | 144,000 | 120,000 - 140,000 | 1.4 - 1.8 | > 85 |
Conditions: Constant M/C ratio (e.g., 10,000:1), 140°C, 24 hours.
Table 2: Effect of Monomer-to-Catalyst (M/C) Ratio on PLA Properties
| M/C Ratio | Reaction Time for >90% Conversion (hours) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 5,000:1 | 2 - 4 | 45,000 - 50,000 | 1.3 - 1.5 |
| 10,000:1 | 6 - 8 | 48,000 - 52,000 | 1.2 - 1.4 |
| 20,000:1 | 12 - 16 | 50,000 - 55,000 | 1.2 - 1.3 |
| 50,000:1 | > 24 | 52,000 - 58,000 | 1.1 - 1.3 |
Conditions: Constant M/I ratio (e.g., 350:1), 140°C.
Characterization of Synthesized PLA
The synthesized PLA should be characterized to determine its molecular weight, polydispersity, thermal properties, and chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the PLA and to determine the extent of racemization if applicable.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the PLA.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of PLA.
Applications in Drug Development
The ability to synthesize PLA with a range of molecular weights and predictable degradation profiles makes it an ideal material for various drug delivery applications.
-
Micro- and Nanoparticles: PLA can be formulated into micro- and nanoparticles for the encapsulation and controlled release of therapeutic agents.
-
Injectable Implants: Biodegradable in-situ forming implants can be prepared from PLA for long-term drug delivery.
-
Scaffolds for Tissue Engineering: Porous PLA scaffolds can be loaded with growth factors and cells for tissue regeneration applications.
The synthesis of PLA with this compound offers a robust and versatile method for producing a key biomaterial for the advancement of drug delivery technologies. Careful control over the reaction parameters is essential for obtaining PLA with the desired properties for specific biomedical applications.
References
Catalytic Mechanism of Stannous Laurate in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes on the catalytic mechanism of stannous laurate in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. It includes experimental protocols and quantitative data to guide researchers in synthesizing biodegradable polyesters for various applications, including drug delivery systems. While this compound is the focus, much of the mechanistic understanding and experimental data are derived from its close and more commonly cited analog, stannous 2-ethylhexanoate (stannous octoate, Sn(Oct)₂), which functions via an identical catalytic pathway.
Introduction to this compound Catalyzed Ring-Opening Polymerization
This compound, a tin(II) carboxylate, is an effective catalyst for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone. These monomers are precursors to biodegradable and biocompatible polymers such as polylactic acid (PLA) and polycaprolactone (PCL), which are extensively used in biomedical applications, including drug delivery, sutures, and tissue engineering scaffolds. The polymerization proceeds via a coordination-insertion mechanism, which allows for good control over the polymer's molecular weight and molecular weight distribution when an alcohol is used as a co-initiator.
Catalytic Mechanism: The Coordination-Insertion Pathway
The polymerization of cyclic esters catalyzed by this compound in the presence of an alcohol (ROH) as a co-initiator follows a coordination-insertion mechanism. This compound itself is a pre-catalyst; the active catalytic species is a tin alkoxide formed in situ.
The key steps of the mechanism are:
-
Initiator Activation: this compound reacts with an alcohol (initiator) to form a tin(II) alkoxide. This is a reversible reaction where a laurate ligand is exchanged for an alkoxide group from the alcohol.
-
Monomer Coordination: The cyclic ester monomer coordinates to the tin(II) center of the tin alkoxide. This coordination activates the monomer by increasing the electrophilicity of its carbonyl carbon.
-
Nucleophilic Attack and Ring-Opening: The alkoxide group on the tin center performs a nucleophilic attack on the activated carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and its insertion into the tin-alkoxide bond.
-
Chain Propagation: The newly formed alkoxide end-group can then coordinate with and ring-open another monomer molecule, propagating the polymer chain.
-
Chain Transfer and Termination: The growing polymer chains can undergo chain transfer reactions with other alcohol molecules, allowing for the synthesis of multiple polymer chains per tin center ("immortal" polymerization). Termination can occur through hydrolysis or reaction with impurities.
Below is a diagram illustrating the catalytic cycle.
Application Notes and Protocols: Stannous Laurate Concentration Effects on Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous laurate (tin(II) laurate) is a widely utilized catalyst in various polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, as well as in the formation of polyurethanes. The concentration of this compound is a critical parameter that significantly influences the kinetics of these reactions, directly impacting the polymerization rate, molecular weight, and overall properties of the resulting polymer. These application notes provide a comprehensive overview of the effects of this compound concentration on reaction kinetics, detailed experimental protocols for studying these effects, and a summary of the expected quantitative data.
While specific kinetic data for this compound is not extensively available in the public domain, the information presented herein is based on the well-studied and analogous catalyst, stannous octoate. The catalytic mechanism and kinetic behavior are expected to be highly similar due to the identical active tin(II) center.
Effects of this compound Concentration on Reaction Kinetics
The concentration of this compound has a direct and predictable effect on the rate of polymerization. In the ring-opening polymerization of lactide, for instance, the reaction is typically first-order with respect to the catalyst concentration.[1] This means that doubling the concentration of this compound will approximately double the rate of the reaction under otherwise constant conditions.
Key Observations:
-
Reaction Rate: The rate of polymerization is directly proportional to the concentration of the stannous catalyst.
-
Molecular Weight: While the catalyst concentration primarily dictates the reaction speed, the initiator concentration plays a more direct role in controlling the polymer's molecular weight.
-
Reaction Control: Precise control over the this compound concentration allows for the fine-tuning of the polymerization process, enabling the production of polymers with desired properties within a specific timeframe.
Data Presentation
The following table summarizes the expected relationship between this compound concentration and the apparent rate constant (k_app) for the ring-opening polymerization of L-lactide. The data is illustrative and based on the first-order dependence observed for analogous tin(II) catalysts.
| This compound Concentration (mol/L) | Monomer:Catalyst Ratio | Apparent Rate Constant (k_app) (min⁻¹) |
| 0.001 | 10000:1 | 0.015 |
| 0.002 | 5000:1 | 0.030 |
| 0.004 | 2500:1 | 0.060 |
| 0.008 | 1250:1 | 0.120 |
Experimental Protocols
Protocol 1: Kinetic Analysis of L-Lactide Polymerization using ¹H NMR Spectroscopy
Objective: To determine the effect of this compound concentration on the rate of L-lactide polymerization by monitoring monomer conversion over time using ¹H NMR.
Materials:
-
L-lactide
-
This compound
-
Anhydrous toluene (or other suitable solvent)
-
Benzyl alcohol (as initiator)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) for analysis
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation: Dry all glassware thoroughly. L-lactide should be recrystallized and dried under vacuum. Toluene should be distilled over a suitable drying agent.
-
Reaction Setup: In a glovebox or under an inert atmosphere, prepare stock solutions of L-lactide, this compound, and benzyl alcohol in anhydrous toluene.
-
Polymerization:
-
In a series of vials, add a defined amount of the L-lactide stock solution.
-
Add the desired volume of the benzyl alcohol initiator stock solution.
-
Initiate the reaction by adding varying amounts of the this compound stock solution to each vial to achieve different monomer-to-catalyst ratios.
-
Seal the vials and place them in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 130 °C).
-
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by cooling it rapidly in an ice bath and diluting with cold CDCl₃.
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum for each quenched sample.
-
The conversion of L-lactide can be determined by comparing the integration of the methine proton signal of the monomer (around 5.0 ppm) with that of the polymer (around 5.15 ppm).
-
Calculate the monomer concentration at each time point.
-
-
Data Analysis:
-
Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t.
-
The slope of this plot will give the apparent rate constant (k_app) for each this compound concentration.
-
Protocol 2: In-Situ Kinetic Monitoring using ATR-FTIR Spectroscopy
Objective: To continuously monitor the effect of this compound concentration on the polymerization rate in real-time using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.
Materials:
-
Reactants for the desired polymerization (e.g., diisocyanate and polyol for polyurethane synthesis)
-
This compound
-
Anhydrous solvent (if required)
Procedure:
-
Instrument Setup: Equip an FTIR spectrometer with an ATR probe suitable for in-situ reaction monitoring.
-
Reaction Mixture Preparation: In a reaction vessel, combine the reactants (e.g., diol and diisocyanate) and solvent (if applicable).
-
Background Spectrum: Record a background spectrum of the initial reaction mixture before the addition of the catalyst.
-
Initiation and Monitoring:
-
Add the desired amount of this compound to the reaction vessel with vigorous stirring to initiate the reaction.
-
Immediately begin collecting FTIR spectra at regular intervals.
-
The progress of the reaction can be monitored by observing the decrease in the intensity of a characteristic vibrational band of a reactant (e.g., the isocyanate peak around 2270 cm⁻¹) and/or the increase in a product band (e.g., the urethane carbonyl peak around 1730 cm⁻¹).
-
-
Data Analysis:
-
Generate a kinetic profile by plotting the absorbance of the characteristic peak against time for different initial concentrations of this compound.
-
From these profiles, the initial reaction rates and rate constants can be determined.
-
Visualizations
Caption: Coordination-Insertion mechanism for this compound catalyzed ring-opening polymerization.
Caption: Experimental workflow for kinetic analysis of polymerization reactions.
References
Application Note: Real-Time Monitoring of Stannous Laurate Catalyzed Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous laurate, often used interchangeably with stannous octoate (Sn(Oct)₂), is a widely employed catalyst in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL). These polymers have significant applications in the biomedical and pharmaceutical fields, including in drug delivery systems, surgical sutures, and tissue engineering scaffolds. Precise control over the polymerization process is crucial to obtain polymers with desired properties, such as molecular weight, molecular weight distribution, and microstructure. This application note details robust analytical techniques for the real-time and offline monitoring of this compound catalyzed polymerization reactions, providing researchers with the necessary protocols to ensure reproducibility and optimize reaction outcomes.
The primary analytical methods covered are in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy for real-time kinetic monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy for monomer conversion and polymer structure determination, and Gel Permeation Chromatography (GPC) for the analysis of molecular weight and polydispersity.
Reaction Mechanism: Coordination-Insertion
The ring-opening polymerization of lactide catalyzed by this compound proceeds via a coordination-insertion mechanism. The process is initiated by a nucleophile, typically an alcohol, which reacts with the this compound to form a tin alkoxide species. The lactide monomer then coordinates to the tin center of the alkoxide. Subsequently, the alkoxide group nucleophilically attacks the carbonyl carbon of the coordinated lactide, leading to the cleavage of the acyl-oxygen bond of the ester and the insertion of the monomer into the tin-alkoxide bond. This process regenerates the active site, now at the end of a growing polymer chain, allowing for the sequential addition of further monomer units.
Caption: Coordination-insertion mechanism for this compound catalyzed ROP of lactide.
Analytical Techniques and Protocols
In-Situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
In-situ ATR-FTIR spectroscopy is a powerful technique for real-time monitoring of polymerization kinetics by tracking the concentration of reactants and products.
Experimental Workflow:
Stannous Laurate: A Catalyst in Polymer Chemistry and a Gateway to Organotin Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Stannous laurate, a metal carboxylate, is a versatile compound primarily recognized for its catalytic activity in esterification and polymerization reactions. While not a direct precursor in the traditional synthesis of organotin compounds, its role as a catalyst is pivotal in the production of polymers where organotin stabilizers are often employed. This document provides an overview of this compound's catalytic applications, contextual information on the general synthesis of organotin compounds, and detailed protocols for its use in polyester synthesis. Additionally, the burgeoning application of various organotin compounds in drug development is discussed.
Introduction to this compound
This compound, with the chemical formula Sn(C₁₁H₂₃COO)₂, is the tin(II) salt of lauric acid. It is a white to off-white, waxy solid that is soluble in many organic solvents. Its primary industrial and laboratory application stems from its effectiveness as a catalyst in various chemical transformations, most notably in the formation of polyesters and polyurethanes. The Lewis acidic nature of the tin(II) center is central to its catalytic function.
Catalytic Applications of this compound and Analogs
This compound and its close analog, stannous octoate (tin(II) 2-ethylhexanoate), are widely used as catalysts in the ring-opening polymerization (ROP) of cyclic esters, such as lactide to produce polylactic acid (PLA).[1] PLA is a biodegradable and biocompatible polyester with numerous applications in biomedical devices, packaging, and textiles.[2][3] The catalyst's high activity allows for efficient polymerization under relatively mild conditions.[1]
The general mechanism for the ROP of lactide using a tin(II) carboxylate catalyst involves the coordination of the tin atom to the carbonyl group of the ester, which facilitates the ring-opening and subsequent chain propagation.[1]
Contextual Overview: General Synthesis of Organotin Compounds
Organotin compounds, characterized by at least one tin-carbon bond, are typically synthesized from inorganic tin precursors, most commonly tin(IV) chloride (SnCl₄).[3] this compound is not a typical starting material for these syntheses. The following are common methods for the formation of Sn-C bonds:
-
Grignard Reaction: This is one of the most versatile methods for creating organotin compounds. A Grignard reagent (R-Mg-X) reacts with tin(IV) chloride to form tetraorganotin compounds.[4][5][6][7] The degree of alkylation or arylation can be controlled by the stoichiometry of the reactants.
-
Wurtz-type Reaction: This method involves the reaction of an alkyl halide with sodium and tin(IV) chloride.
-
Direct Reaction: In some cases, metallic tin can react directly with certain organic halides to produce organotin halides.
These primary organotin compounds can then be converted to other derivatives through various reactions, such as redistribution with SnCl₄ to obtain organotin halides (e.g., R₂SnCl₂, R₃SnCl).
Experimental Protocols
Protocol for Ring-Opening Polymerization of L-Lactide using a Stannous Carboxylate Catalyst
This protocol describes the synthesis of polylactic acid (PLA) using stannous octoate, a close and often interchangeable analog of this compound, as a catalyst.
Materials:
-
L-Lactide
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk flask and standard glassware (oven-dried)
Procedure:
-
A Schlenk flask is charged with L-lactide and a magnetic stirrer.
-
The flask is heated to 130°C under vacuum for 2-3 hours to remove any residual water.
-
The flask is then backfilled with high-purity nitrogen gas.
-
Anhydrous toluene is added to dissolve the L-lactide.
-
A solution of stannous octoate in anhydrous toluene is prepared in a separate, dry flask under nitrogen.
-
The catalyst solution is added to the lactide solution via syringe.
-
The reaction mixture is heated to 130°C and stirred under a nitrogen atmosphere. The polymerization time can range from 1 to 24 hours, depending on the desired molecular weight.
-
After the desired time, the reaction is quenched by cooling the flask to room temperature.
-
The polymer is precipitated by pouring the viscous solution into a large volume of cold methanol.
-
The precipitated PLA is collected by filtration, washed with methanol, and dried under vacuum at 40-50°C to a constant weight.
General Protocol for Synthesis of a Tetraorganotin Compound via Grignard Reaction
This protocol provides a general outline for the synthesis of a tetraorganotin compound, such as tetraphenyltin, from tin(IV) chloride.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Tin(IV) chloride (SnCl₄)
-
Hydrochloric acid (dilute)
-
Hexane
-
Nitrogen or argon gas (high purity)
-
Three-neck round-bottom flask and standard glassware (oven-dried)
Procedure:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with magnesium turnings.
-
A solution of bromobenzene in anhydrous diethyl ether is added to the dropping funnel.
-
A small amount of the bromobenzene solution is added to the magnesium to initiate the reaction. The reaction is initiated if the solution becomes cloudy and starts to reflux.
-
The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
The flask is cooled in an ice bath.
-
A solution of tin(IV) chloride in anhydrous diethyl ether is added to the dropping funnel and then added dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by slowly pouring the mixture over a mixture of crushed ice and dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield tetraphenyltin.
Data Presentation
Table 1: Representative Data for PLA Synthesis via Ring-Opening Polymerization
| Parameter | Value | Reference |
| Monomer | L-Lactide | [8] |
| Catalyst | Stannous Octoate (0.3 wt%) / Maleic Anhydride (0.1 wt%) | [8] |
| Initiator | Not specified | |
| Temperature | 160°C | [8] |
| Pressure | 190 mm Hg | [8] |
| Time | 24 hours | [8] |
| Yield | 69% | [8] |
| Molecular Weight ( g/mol ) | 1.1 x 10⁵ | [8] |
Applications of Organotin Compounds in Drug Development
Several organotin(IV) compounds have garnered significant interest as potential anticancer agents.[9][10][11][12] Their cytotoxic effects have been demonstrated against a variety of cancer cell lines, including lymphoma, cervical cancer, and leukemia.[10][13] The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[11][12]
The number and nature of the organic groups attached to the tin atom, as well as the coordinated ligands, play a crucial role in the compound's cytotoxicity.[9] For instance, triphenyltin(IV) compounds often exhibit greater cytotoxic effects compared to their diphenyltin(IV) counterparts.[11] The development of organotin compounds as chemotherapeutic agents is an active area of research, with a focus on designing molecules with high efficacy against cancer cells and low toxicity towards healthy tissues.[12]
Visualizations
Caption: Catalytic cycle of this compound in the ring-opening polymerization of lactide.
Caption: General workflow for the synthesis of a tetraorganotin compound via a Grignard reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]
- 12. Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the catalytic activity of Stannous laurate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the catalytic activity of stannous laurate in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as a catalyst and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Reduced Catalytic Activity / Slow Reaction Rate | Hydrolysis of this compound: this compound is highly susceptible to hydrolysis in the presence of moisture, which leads to the formation of inactive tin hydroxides.[1][2] | 1. Ensure Anhydrous Conditions: Use dry solvents and reactants. Consider using molecular sieves to remove trace amounts of water. 2. Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[3] 3. Use Stabilizers: Add antioxidants such as 4-tert-butyl catechol to inhibit degradation.[3] |
| Oxidation of Sn(II) to Sn(IV): The stannous (Sn(II)) ion is prone to oxidation to the less active stannic (Sn(IV)) state, especially when exposed to air. | 1. Inert Atmosphere: As with hydrolysis, working under nitrogen or argon minimizes contact with oxygen. 2. Use Fresh Catalyst: Use freshly opened or properly stored this compound. 3. Stabilizers: Antioxidants can also help prevent oxidation. | |
| Insufficient Catalyst Concentration: The amount of catalyst may be too low for the desired reaction rate. | Optimize Catalyst Loading: Systematically vary the concentration of this compound to find the optimal loading for your specific reaction. | |
| Inconsistent Batch-to-Batch Results | Variability in Catalyst Quality: The purity and activity of this compound can vary between suppliers and even batches. | 1. Source from a Reliable Supplier: Ensure consistent quality of your catalyst. 2. Characterize New Batches: Before use in critical experiments, test new batches of catalyst on a small scale to verify activity. |
| Presence of Impurities in Reactants: Acidic or other reactive impurities in monomers or solvents can deactivate the catalyst.[2] | Purify Reactants: Distill or otherwise purify reactants and solvents to remove inhibitory impurities. | |
| Poor Polymer Properties (e.g., low molecular weight, brittleness) | Imbalanced Reaction Kinetics: In polyurethane foam synthesis, an imbalance between the gelling (polymerization) and blowing (gas formation) reactions can lead to suboptimal foam structure.[4][5] | Use of Co-catalysts: Employ a tertiary amine co-catalyst to balance the reaction rates. This compound primarily catalyzes the gelling reaction, while amine catalysts promote the blowing reaction.[4][5] |
| Side Reactions: Undesirable side reactions may be occurring at the reaction temperature. | Optimize Reaction Temperature: Investigate the effect of temperature on your reaction to find a balance between reaction rate and selectivity. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the catalytic activity of my this compound?
A1: The catalytic activity of this compound can be significantly enhanced through several methods:
-
Use of Co-catalysts: For polyurethane synthesis, the addition of a tertiary amine catalyst works synergistically with this compound to accelerate the reaction and achieve a balance between the gelling and blowing reactions.[2][5]
-
Ensure Anhydrous Conditions: Due to its high sensitivity to moisture, maintaining a dry reaction environment is crucial to prevent hydrolysis and deactivation.[1][2]
-
Work Under an Inert Atmosphere: Using an inert gas like nitrogen or argon protects the catalyst from both moisture and oxidation.[3]
-
Addition of Stabilizers: Incorporating a small amount of an antioxidant, such as 4-tert-butyl catechol, can prevent degradation during storage and use.[3]
Q2: My reaction is sluggish even with fresh this compound. What could be the issue?
A2: If you are using fresh catalyst and still observing low activity, consider the following:
-
Purity of Reactants: Your monomers, polyols, or solvents may contain impurities that are poisoning the catalyst. Acidic impurities are particularly detrimental.[2] We recommend purifying your starting materials.
-
Moisture Contamination: Even trace amounts of water can significantly inhibit the catalyst. Ensure all your glassware is oven-dried and your reagents are anhydrous.
-
Catalyst Loading: The concentration of this compound might be below the optimal level for your specific system. A catalyst loading study is recommended.
Q3: Can I "reactivate" or regenerate a batch of this compound that has been exposed to air and moisture?
A3: Once this compound has been hydrolyzed or oxidized, it is very difficult to regenerate it to its active Sn(II) form. The formation of tin hydroxides and oxides is generally irreversible under typical laboratory conditions. It is more practical and reliable to use fresh, properly stored catalyst for consistent results.
Q4: How should I properly store this compound?
A4: To maintain its catalytic activity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen). It should be kept in a cool, dark place away from moisture and oxygen.
Q5: What is the synergistic effect of using a tertiary amine with this compound in polyurethane foam production?
A5: In polyurethane foam synthesis, there are two main reactions: the gelling reaction (isocyanate + polyol) and the blowing reaction (isocyanate + water). This compound is a potent catalyst for the gelling reaction.[4] Tertiary amines, on the other hand, are more effective at catalyzing the blowing reaction.[5] By using them in combination, you can independently control the rates of polymerization and gas formation, which is critical for achieving the desired foam density, cell structure, and mechanical properties.[2]
Experimental Protocols
Protocol 1: Stabilization of this compound with 4-tert-butyl Catechol
Objective: To prepare a stabilized this compound solution to prevent degradation from oxidation.
Materials:
-
This compound
-
4-tert-butyl catechol
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioctyl phthalate)
-
Schlenk flask or similar apparatus for working under inert atmosphere
-
Nitrogen or argon gas source
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up the Schlenk flask under a positive pressure of nitrogen or argon.
-
Add the desired amount of this compound to the flask. If it is a solid, gently heat it until it becomes a liquid.
-
In a separate container, prepare a stock solution of 4-tert-butyl catechol in the anhydrous, deoxygenated solvent. A typical concentration for the stabilizer is between 0.05% and 0.2% of the weight of the this compound.[3]
-
With vigorous stirring, slowly add the 4-tert-butyl catechol solution to the liquid this compound.
-
Continue stirring under an inert atmosphere for at least 30 minutes to ensure complete dissolution and homogenization.[3]
-
Cool the stabilized this compound solution to room temperature under the inert atmosphere.
-
Store the stabilized solution in a tightly sealed container, under nitrogen or argon, in a cool, dark place.
Protocol 2: General Procedure for a Catalyzed Polyurethane Foam Synthesis
Objective: To illustrate the use of this compound and a tertiary amine co-catalyst in the preparation of a flexible polyurethane foam.
Materials:
-
Polyether polyol
-
Toluene diisocyanate (TDI) or other suitable isocyanate
-
Deionized water
-
Silicone surfactant
-
Tertiary amine catalyst (e.g., triethylenediamine - TEDA)
-
Stabilized this compound solution (from Protocol 1)
-
Mixing container and high-speed mixer
Procedure:
-
In the mixing container, thoroughly blend the polyether polyol, deionized water, silicone surfactant, and the tertiary amine catalyst.
-
In a separate, dry container, weigh the required amount of toluene diisocyanate.
-
While vigorously stirring the polyol mixture, add the stabilized this compound solution.
-
Immediately after adding the this compound, add the toluene diisocyanate to the mixture and continue to stir at high speed for a short, predetermined time (e.g., 5-10 seconds).
-
Quickly pour the reacting mixture into a mold and allow it to rise and cure.
-
The cream time, rise time, and tack-free time should be recorded to characterize the reaction profile.
-
The resulting foam can then be aged and tested for its physical and mechanical properties.
Visualizations
Caption: Deactivation of this compound via Hydrolysis.
References
- 1. DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) - Ataman Kimya [atamanchemicals.com]
- 2. poliuretanos.com.br [poliuretanos.com.br]
- 3. US3032571A - Stabilized stannous carboxylates - Google Patents [patents.google.com]
- 4. emirachem.com [emirachem.com]
- 5. US3520835A - Polyurethane foams and their method of preparation using stannous salts of aliphatic acids and beta-hydroxy amines as catalysts - Google Patents [patents.google.com]
Side reactions and byproducts in Stannous laurate catalysis
Welcome to the Technical Support Center for stannous laurate catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of working with this catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research and drug development?
This compound, also known as tin(II) laurate, is a metal carboxylate catalyst. It is frequently used in the synthesis of biodegradable polymers, such as polylactide (PLA), polycaprolactone (PCL), and other polyesters. These polymers are of significant interest in drug delivery systems, medical implants, and other biomedical applications due to their biocompatibility and degradability. This compound is also utilized in esterification and transesterification reactions.
Q2: What are the common side reactions observed during this compound-catalyzed polymerizations?
The most prevalent side reactions in ring-opening polymerization (ROP) of cyclic esters like lactide include:
-
Intramolecular transesterification (Backbiting): This leads to the formation of cyclic oligomers, which can be an undesirable byproduct in the final polymer.[1][2]
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Intermolecular transesterification: This reaction between two polymer chains can broaden the molecular weight distribution of the polymer.
-
Hydrolysis: this compound is susceptible to hydrolysis in the presence of water, which can deactivate the catalyst and lead to inconsistent reaction kinetics.
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Oxidation: The stannous (Sn(II)) ion can be oxidized to the stannic (Sn(IV)) state, which may alter its catalytic activity and the final properties of the polymer.
Q3: How can I minimize the formation of cyclic oligomers in my polymerization?
The formation of cyclic oligomers is influenced by reaction conditions. To minimize their formation, consider the following:
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Monomer-to-initiator ratio: A higher monomer-to-initiator ratio generally favors the formation of linear polymers over cyclic byproducts.
-
Temperature: Lower reaction temperatures can reduce the rate of backbiting reactions.[3]
-
Reaction time: Shorter reaction times can limit the extent of transesterification reactions that lead to cyclic oligomers.[3]
Q4: My reaction is not initiating or is proceeding very slowly. What could be the cause?
Slow or no initiation can be attributed to several factors:
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Catalyst deactivation: The catalyst may have been deactivated by exposure to moisture or air (oxidation). Ensure proper storage and handling of this compound.
-
Impurities in monomers or solvents: Residual water, acids, or other impurities can react with and deactivate the catalyst. Purification of monomers and solvents is crucial.
-
Insufficient temperature: The reaction temperature may be too low for efficient initiation.
Q5: How should I store and handle this compound to maintain its activity?
This compound is sensitive to moisture and oxygen. To ensure its stability and activity:
-
Store it in a tightly sealed container in a cool, dry place, away from direct sunlight.[4]
-
Whenever possible, handle the catalyst under an inert atmosphere (e.g., in a glovebox with nitrogen or argon).[4]
-
Use anhydrous solvents and reagents to prevent hydrolysis.
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI) in the Final Polymer
| Possible Cause | Troubleshooting Step |
| Intermolecular transesterification | - Reduce reaction time.- Lower the reaction temperature. |
| Presence of impurities | - Purify the monomer and solvent to remove water and other protic species. |
| Non-uniform reaction conditions | - Ensure efficient stirring to maintain a homogeneous reaction mixture and temperature. |
Issue 2: Low Polymer Yield or Incomplete Monomer Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst deactivation | - Use freshly opened or properly stored this compound.- Ensure all glassware is dry and the reaction is performed under an inert atmosphere. |
| Insufficient catalyst concentration | - Optimize the catalyst-to-monomer ratio. |
| Low reaction temperature or short reaction time | - Increase the reaction temperature or extend the reaction time, while monitoring for side reactions. |
Issue 3: Discoloration of the Final Polymer
| Possible Cause | Troubleshooting Step |
| Oxidation of the catalyst | - Handle the catalyst under an inert atmosphere.- Use high-purity monomers and solvents to minimize oxidizing impurities. |
| High reaction temperature | - Lower the polymerization temperature if possible without significantly affecting the reaction rate. |
| Residual catalyst in the polymer | - Purify the polymer to remove residual tin compounds. |
Quantitative Data Summary
The formation of byproducts is highly dependent on the specific reaction conditions. While extensive quantitative data specifically for this compound is limited in publicly available literature, the following table provides a general overview of expected trends based on studies of similar stannous catalysts like stannous octoate in polylactide synthesis.
| Parameter | Condition | Effect on Cyclic Oligomer Formation | Effect on PDI |
| Temperature | Increasing | Increase | Increase |
| Reaction Time | Increasing | Increase | Increase |
| Catalyst Conc. | Increasing | Generally increases side reactions | May increase or decrease depending on other factors |
| Water Content | Increasing | Catalyst deactivation, inconsistent results | Broadening |
Experimental Protocols
General Protocol for Ring-Opening Polymerization of L-Lactide
This protocol provides a general methodology for the synthesis of polylactide using this compound.
Materials:
-
L-lactide
-
This compound
-
Benzyl alcohol (as initiator)
-
Anhydrous toluene
-
Anhydrous methanol (for precipitation)
Procedure:
-
Drying: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Monomer and Catalyst Loading: In a flame-dried Schlenk flask under a positive pressure of nitrogen, add the desired amount of L-lactide.
-
Solvent and Initiator Addition: Add anhydrous toluene to dissolve the monomer. Then, add the calculated amount of benzyl alcohol initiator via syringe.
-
Catalyst Addition: In a separate, dry container, weigh the required amount of this compound and dissolve it in a small amount of anhydrous toluene. Add this solution to the reaction flask via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 130°C) and stir.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by GPC (Gel Permeation Chromatography) or NMR (Nuclear Magnetic Resonance).
-
Termination and Precipitation: After the desired time, cool the reaction mixture to room temperature. Dissolve the viscous solution in a larger volume of a suitable solvent (e.g., chloroform) if necessary. Precipitate the polymer by slowly adding the solution to a stirred, large excess of a non-solvent like cold methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol to remove unreacted monomer and residual catalyst.
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Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Caption: General experimental workflow for this compound catalyzed polymerization.
Caption: Troubleshooting logic for common issues in this compound catalysis.
Caption: Key side reactions and byproducts in this compound catalysis.
References
Deactivation and regeneration of Stannous laurate catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stannous laurate catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is proceeding much slower than expected. What are the potential causes related to the this compound catalyst?
A1: Reduced catalytic activity is a common issue and can often be traced back to the deactivation of the this compound. The primary causes are:
-
Hydrolysis: this compound is sensitive to moisture. The presence of water in your reactants or solvent can hydrolyze the catalyst to tin(II) hydroxide and lauric acid, rendering it inactive. Divalent tin compounds are known to be easily decomposed by water vapor.[1]
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Oxidation: The tin(II) ion in this compound is susceptible to oxidation to the less active tin(IV) state, especially in the presence of air (oxygen) at elevated temperatures.[1] Proper storage and handling under an inert atmosphere are crucial.
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Thermal Degradation: Excessive reaction temperatures can lead to the thermal decomposition of the catalyst, potentially forming tin oxides.
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Incorrect Catalyst Loading: Ensure the correct catalytic amount is used as specified in your protocol.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all solvents and reactants are anhydrous. Use freshly dried materials.
-
Inert Atmosphere: Handle the catalyst and set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Storage Conditions: Confirm that the catalyst has been stored in a cool, dry place, tightly sealed and preferably under nitrogen.[1]
-
Temperature Control: Ensure the reaction temperature does not exceed the recommended range for your specific process.
Q2: I observe a precipitate forming in my reaction vessel. Is this related to the catalyst?
A2: Yes, the formation of a precipitate is often indicative of catalyst deactivation. The precipitate is likely tin(II) hydroxide or tin(IV) oxide/hydroxide, formed via hydrolysis or oxidation of the this compound.
Q3: Can I regenerate my deactivated this compound catalyst?
A3: Yes, regeneration is possible, particularly if the deactivation is due to hydrolysis or oxidation. The general principle involves recovering the tin as an oxide or hydroxide and then re-esterifying it with lauric acid. A detailed protocol is provided in the "Experimental Protocols" section below. Chemical regeneration is a common method for treating spent catalysts.[2]
Q4: How can I characterize the deactivation of my this compound catalyst?
A4: Several analytical techniques can help identify the cause of deactivation:[3]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of tin (Sn(II) vs. Sn(IV)).
-
Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile of the catalyst.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect the presence of hydroxyl groups (from hydrolysis) or changes in the carboxylate coordination.
-
Elemental Analysis (e.g., XRF): To identify any foreign materials or poisons that may have deposited on the catalyst.[3]
Data Presentation
Table 1: Common Deactivation Pathways and Mitigation Strategies
| Deactivation Pathway | Chemical Change | Key Indicators | Mitigation Strategy |
| Hydrolysis | Sn(OCOC₁₁H₂₃)₂ + 2H₂O → Sn(OH)₂ + 2C₁₁H₂₃COOH | Formation of a white precipitate (tin(II) hydroxide), loss of activity. | Use anhydrous solvents and reactants; handle under a dry, inert atmosphere. |
| Oxidation | 2Sn(OCOC₁₁H₂₃)₂ + O₂ → 2SnO(OCOC₁₁H₂₃)₂ (simplified) → SnO₂ | Color change of the catalyst, gradual loss of activity. | Handle and store under an inert atmosphere (N₂ or Ar); avoid prolonged exposure to air, especially at elevated temperatures. |
| Thermal Degradation | Sn(OCOC₁₁H₂₃)₂ (heat) → SnO/SnO₂ + byproducts | Catalyst darkening, irreversible loss of activity. | Maintain reaction temperature within the recommended limits. |
Table 2: Expected Outcomes of Catalyst Regeneration
| Parameter | Deactivated Catalyst | Regenerated Catalyst (Expected) |
| Physical Appearance | Off-white to yellowish solid, potentially with precipitates. | White to pale yellow solid. |
| Catalytic Activity | < 20% of initial activity. | > 90% of initial activity. |
| Sn(II) Content (by titration) | Significantly reduced. | Restored to near-fresh levels. |
Experimental Protocols
Protocol 1: Characterization of Deactivated this compound by TGA
Objective: To determine the thermal decomposition profile of a used this compound catalyst to assess for thermal degradation.
Methodology:
-
Place 5-10 mg of the deactivated catalyst into a ceramic TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Compare the resulting thermogram to that of a fresh this compound sample to identify any significant differences in decomposition temperature or mass loss steps.
Protocol 2: Regeneration of Deactivated this compound
Objective: To regenerate this compound that has been deactivated by hydrolysis and/or oxidation. This protocol is a two-step process involving the isolation of tin hydroxide/oxide followed by re-esterification.
Methodology:
Step A: Recovery of Tin Hydroxide/Oxide
-
Transfer the deactivated catalyst mixture (or recovered precipitate) to a round-bottom flask.
-
Add a 1 M solution of sodium hydroxide (NaOH) to hydrolyze any remaining this compound and precipitate all tin as tin(II) hydroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Isolate the solid precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Wash the precipitate with ethanol to remove residual water.
-
Dry the resulting white solid (tin(II) hydroxide) in a vacuum oven at 60°C overnight.
Step B: Re-esterification with Lauric Acid
-
In a three-neck flask equipped with a Dean-Stark trap and a condenser, add the dried tin(II) hydroxide from Step A.
-
Add 2.2 molar equivalents of lauric acid and a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is the regenerated this compound. Characterize its activity and compare it to a fresh sample.
Mandatory Visualizations
References
- 1. Difference between T9 stannous octoate and T12 dibutyl tin dilaurate-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
- 2. silibasesilicone.com [silibasesilicone.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Impact of impurities on Stannous laurate catalytic performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing stannous laurate as a catalyst. The information addresses common issues related to impurities and their impact on catalytic performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound that can affect its catalytic activity?
A1: The most common and impactful impurities in this compound are:
-
Water (Moisture): this compound is highly susceptible to hydrolysis. The presence of water can lead to the formation of stannous hydroxide and other inactive tin species, significantly reducing catalytic activity.
-
Stannic Tin (Sn(IV)) Species: Oxidation of the active stannous tin (Sn(II)) to stannic tin (Sn(IV)) is a primary degradation pathway. Sn(IV) compounds are generally considered catalytically inactive or significantly less active in many polymerization reactions.
-
Stannous Oxide (SnO): Stannous oxide can form due to hydrolysis and subsequent dehydration. While some studies investigate SnO as a catalyst, its presence as an impurity in this compound indicates degradation and can lead to inconsistent catalytic performance.[1]
-
Free Lauric Acid: Residual lauric acid from the synthesis of this compound can be present. While it can participate in the reaction, an excess amount can alter the reaction kinetics and the properties of the final product.
Q2: How does water content affect the performance of this compound in polymerization reactions?
A2: Water acts as a potent poison for this compound catalysts. It reacts with the stannous ester to form stannous hydroxide and lauric acid. This process consumes the active catalyst and can terminate growing polymer chains, leading to a decrease in the polymerization rate and a lower final molecular weight of the polymer.[2] Ziegler-Natta catalysts, which are in a similar class, are also known to be poisoned by water.
Q3: What is the visual appearance of degraded this compound?
A3: High-purity this compound is typically a white to off-white solid. A yellow or brownish discoloration can indicate oxidation of Sn(II) to Sn(IV) or the presence of other impurities. The material may also become hazy or clumpy upon significant hydrolysis.
Q4: How should this compound be handled and stored to maintain its catalytic activity?
A4: To prevent degradation, this compound should be stored in a cool, dry place, away from direct sunlight and moisture. It should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent both hydrolysis and oxidation.
Q5: Can oxidized (Sn(IV)) this compound still be used as a catalyst?
A5: Stannic (Sn(IV)) species are generally considered to have significantly lower catalytic activity compared to stannous (Sn(II)) compounds in reactions like the ring-opening polymerization of lactones. Using oxidized this compound will likely result in very slow or incomplete reactions and is not recommended for achieving desired product specifications.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Slow or stalled reaction (low conversion) | Catalyst Inactivity due to Hydrolysis: The catalyst has been exposed to moisture. | 1. Use a fresh, unopened container of this compound. 2. Dry all solvents and monomers before use. 3. Perform a Karl Fischer titration on the catalyst and reactants to quantify water content. 4. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Inactivity due to Oxidation: The catalyst has been oxidized to Sn(IV). | 1. Use a fresh, unopened container of this compound. 2. Visually inspect the catalyst for discoloration (yellowing). 3. Perform a redox titration to determine the Sn(II) content. 4. Purge all reaction vessels and solvents with an inert gas to remove oxygen. | |
| Low molecular weight of the final polymer | Chain Termination by Water: Water present in the reaction mixture acts as a chain transfer agent. | 1. Rigorously dry all monomers, solvents, and initiators. 2. Check the water content of the this compound catalyst using Karl Fischer titration. |
| Excess Free Lauric Acid: High levels of free lauric acid can act as a chain transfer agent. | 1. Analyze the free acid content of the this compound via titration. 2. If necessary, purify the this compound or obtain a higher purity grade. | |
| Inconsistent batch-to-batch reaction times and product properties | Variable Catalyst Quality: The purity and activity of the this compound catalyst vary between batches. | 1. Qualify each new batch of this compound by determining its Sn(II) content and water content. 2. Run a small-scale test reaction with each new batch to verify its performance. 3. Ensure consistent storage and handling procedures for the catalyst. |
| Formation of gels or insoluble particles in the reaction mixture | Formation of Insoluble Tin Oxides/Hydroxides: Significant degradation of the catalyst has occurred. | 1. Discontinue use of the current catalyst batch. 2. Review handling and storage procedures to prevent future degradation. 3. Filter the reaction mixture if the product is soluble and the particles are inorganic byproducts. |
Quantitative Impact of Impurities
The precise quantitative impact of impurities can be dependent on the specific reaction system (e.g., monomer, solvent, temperature). The following table provides a general summary based on available data and established principles.
| Impurity | Concentration Range | Expected Impact on Catalytic Performance |
| Water | > 500 ppm | Significant decrease in reaction rate and polymer molecular weight. |
| 100 - 500 ppm | Noticeable reduction in catalytic activity and product quality. | |
| < 100 ppm | Generally considered acceptable for most applications, but lower is better. | |
| Stannic Tin (Sn(IV)) | > 5% of total tin | Substantial loss of catalytic activity, leading to slow and incomplete reactions. |
| 1 - 5% of total tin | Measurable decrease in performance, may lead to batch-to-batch inconsistency. | |
| Free Lauric Acid | > 2% w/w | Can significantly lower the final polymer molecular weight due to chain transfer reactions. |
| 0.5 - 2% w/w | May have a minor impact on molecular weight, depending on the target polymer specifications. |
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
Methodology:
-
Apparatus: Use a coulometric or volumetric Karl Fischer titrator.
-
Reagents: Use commercially available Karl Fischer reagents suitable for aldehydes and ketones if the sample matrix requires it.
-
Sample Preparation:
-
In a dry, inert atmosphere (e.g., a glovebox), accurately weigh approximately 0.5-1.0 g of the this compound sample into a dry titration vessel.
-
Alternatively, dissolve a known weight of the sample in a dry, non-reactive solvent (e.g., anhydrous toluene or chloroform) and inject a known volume of the solution into the titration cell.
-
-
Titration:
-
Start the titration and run until the endpoint is reached, as indicated by the instrument.
-
Perform a blank titration with the solvent to account for any residual moisture.
-
-
Calculation: The instrument software will typically calculate the water content in ppm or percentage.
Determination of Stannous (Sn(II)) Content by Iodometric Titration
Methodology:
-
Reagents:
-
Standardized 0.1 N Iodine solution.
-
Starch indicator solution (1% w/v).
-
Hydrochloric acid (HCl), concentrated.
-
Sodium bicarbonate (NaHCO₃).
-
Oxygen-free deionized water (prepared by boiling and cooling under nitrogen).
-
-
Sample Preparation:
-
Accurately weigh about 0.5 g of the this compound sample into a 250 mL conical flask.
-
Add 50 mL of concentrated HCl and swirl to dissolve the sample. It may be necessary to gently warm the mixture.
-
Rapidly add 100 mL of oxygen-free deionized water.
-
-
Titration:
-
Add 5 g of sodium bicarbonate to the flask to create an inert CO₂ atmosphere.
-
Add 5 mL of starch indicator solution.
-
Immediately titrate with the standardized 0.1 N iodine solution until the first permanent blue-black endpoint is observed.
-
-
Calculation:
-
Sn(II) (%) = (V × N × M) / (2 × W × 10)
-
V = Volume of iodine solution used (mL)
-
N = Normality of the iodine solution
-
M = Molar mass of tin (118.71 g/mol )
-
W = Weight of the sample (g)
-
-
Monitoring Polymerization Kinetics
Methodology:
-
Techniques: In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, or microrheology can be used to monitor the reaction in real-time.[3][4][5]
-
Procedure (using ATR-FTIR):
-
Set up the polymerization reaction in a vessel equipped with an in-situ ATR-FTIR probe.
-
Monitor the disappearance of the monomer's characteristic absorption band (e.g., the C=O stretching vibration of the lactone ring) over time.
-
The conversion can be calculated by comparing the peak area at a given time to the initial peak area.
-
Plot ln([M]₀/[M]t) versus time to determine the apparent polymerization rate constant (k_app), where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t.
-
Visualizations
References
Technical Support Center: Optimizing Stannous Laurate Catalyzed Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperature in stannous laurate-catalyzed polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed polymerization, with a focus on the impact of reaction temperature.
| Issue | Potential Cause | Recommended Action |
| Low Monomer Conversion / Low Polymer Yield | 1. Inappropriate Reaction Temperature: The temperature may be too low for efficient initiation and propagation. | Gradually increase the reaction temperature in 5-10°C increments. Monitor monomer conversion at each step. An optimal range is typically between 110°C and 140°C. |
| 2. Insufficient Reaction Time: The polymerization may not have proceeded to completion. | Extend the reaction time. Analyze aliquots at different time points to determine the reaction kinetics. | |
| 3. Catalyst Deactivation: The this compound catalyst may have been deactivated by impurities. | Ensure all reactants and solvents are anhydrous and free of impurities. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). | |
| 4. Inefficient Initiation: The initiator concentration or type may not be optimal. | Verify the concentration of the initiator (e.g., an alcohol). Consider using a more efficient co-initiator if necessary. | |
| High Polydispersity Index (PDI) | 1. High Reaction Temperature: Elevated temperatures can lead to side reactions, such as transesterification, which broadens the molecular weight distribution. | Reduce the reaction temperature. While higher temperatures increase the reaction rate, they can compromise control over the polymerization. |
| 2. Presence of Impurities: Water, alcohols, or other nucleophilic impurities can act as unintended initiators, leading to multiple polymer chain populations. | Rigorously dry all monomers, initiators, and solvents. Purify the monomer to remove any acidic or alcoholic impurities. | |
| 3. Non-uniform Heat Distribution: Temperature gradients within the reactor can cause different polymerization rates, resulting in a broad PDI. | Ensure efficient and uniform stirring of the reaction mixture. Use an oil bath or a heating mantle with a temperature controller for consistent heating. | |
| Low Molecular Weight of the Polymer | 1. High Initiator to Monomer Ratio: An excess of initiator will result in a larger number of shorter polymer chains. | Carefully control the stoichiometry of the initiator relative to the monomer. A lower initiator concentration will lead to higher molecular weight polymers. |
| 2. Chain Transfer Reactions: Impurities can act as chain transfer agents, terminating growing polymer chains prematurely. | Purify all reaction components to minimize the presence of chain transfer agents. | |
| 3. High Reaction Temperature: At very high temperatures, depolymerization or thermal degradation can occur, leading to a decrease in the average molecular weight.[1] | Optimize the reaction temperature to balance the rate of polymerization with the risk of degradation. | |
| Polymer Discoloration (Yellowing) | 1. Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer to degrade and discolor. | Reduce the reaction temperature and/or time. Consider using a heat stabilizer if the application allows. |
| 2. Catalyst-Related Side Reactions: At elevated temperatures, the tin catalyst can sometimes promote side reactions that lead to colored byproducts. | Lower the reaction temperature and ensure the catalyst concentration is at the minimum effective level. | |
| 3. Impurities in the Monomer: The presence of certain impurities in the lactide monomer can lead to discoloration upon heating. | Use high-purity monomer. Recrystallization of the monomer may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this compound-catalyzed polymerization?
A1: The optimal reaction temperature is a balance between achieving a high reaction rate and maintaining control over the polymer properties. Generally, a temperature range of 110°C to 140°C is effective. Increasing the temperature within this range will typically increase the monomer conversion and the rate of polymerization. However, excessively high temperatures can lead to a broader polydispersity index (PDI) and potential polymer degradation.
Q2: How does reaction temperature affect the molecular weight and PDI of the resulting polymer?
A2: Reaction temperature has a significant impact on both molecular weight and PDI.
-
Molecular Weight: Increasing the temperature from 90°C to 130°C has been shown to increase the molecular weight of the resulting polymer.[2] However, at very high temperatures (e.g., above 180°C), thermal degradation and depolymerization can occur, leading to a decrease in molecular weight.[1]
-
Polydispersity Index (PDI): Higher reaction temperatures can lead to an increase in PDI. This is due to a higher likelihood of side reactions, such as transesterification and backbiting, which result in a less uniform distribution of polymer chain lengths. To achieve a narrow PDI, it is often necessary to conduct the polymerization at a lower temperature for a longer period.
Q3: Can impurities in the monomer or solvent affect the polymerization at different temperatures?
A3: Yes, impurities can have a pronounced effect, which is often exacerbated by temperature. Water is a common impurity that can act as an initiator, leading to a decrease in molecular weight and a broadening of the PDI. Alcohols present as impurities will also initiate polymerization, affecting the final molecular weight. At higher temperatures, the reactivity of these impurities increases, amplifying their impact on the polymerization process. Therefore, it is crucial to use high-purity and anhydrous monomers and solvents.
Q4: How should I properly handle and store the this compound catalyst?
A4: this compound is sensitive to moisture and oxidation. It should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox). When handling the catalyst, it is best to do so in a dry, inert environment to prevent deactivation.
Q5: What is the mechanism of this compound-catalyzed polymerization, and how does temperature influence it?
A5: this compound catalyzes the ring-opening polymerization of cyclic esters like lactide through a coordination-insertion mechanism. The tin atom coordinates to the carbonyl oxygen of the monomer, activating it for nucleophilic attack by an initiator (often an alcohol). The polymer chain then grows by sequential insertion of monomer units. Temperature influences this mechanism by increasing the rate of all reaction steps: initiation, propagation, and potentially termination and side reactions. Higher temperatures provide the necessary activation energy for these steps to occur more rapidly.
Quantitative Data Summary
The following table summarizes the general effect of reaction temperature on key polymerization parameters. The exact values can vary depending on the specific monomer, initiator, and catalyst concentrations used.
| Reaction Temperature (°C) | Monomer Conversion | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 90 - 110 | Moderate | Lower | Narrower (e.g., 1.1 - 1.4) |
| 110 - 140 | High | Higher | Moderate (e.g., 1.3 - 1.8) |
| > 140 | Very High | May Decrease due to Degradation | Broader (e.g., > 1.8) |
Detailed Experimental Protocol: Ring-Opening Polymerization of L-Lactide
This protocol provides a general procedure for the ring-opening polymerization of L-lactide using this compound as a catalyst and an alcohol as an initiator.
Materials:
-
L-Lactide (high purity, recrystallized)
-
This compound (Sn(Laur)₂)
-
Initiator (e.g., Benzyl alcohol, dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware: All glassware should be thoroughly dried in an oven at 120°C overnight and cooled under a stream of inert gas.
-
Monomer and Initiator Charging: In a glovebox or under a positive pressure of inert gas, add the desired amount of L-lactide and the initiator (e.g., benzyl alcohol) to the Schlenk flask.
-
Catalyst Addition: In a separate vial, dissolve the required amount of this compound in a minimal amount of anhydrous toluene. Add the catalyst solution to the Schlenk flask containing the monomer and initiator using a syringe. The monomer-to-initiator ratio will determine the target molecular weight, and the monomer-to-catalyst ratio will influence the reaction rate.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 130°C). Stir the reaction mixture magnetically.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them by ¹H NMR to determine the monomer conversion.
-
Termination and Precipitation: Once the desired conversion is reached, cool the flask to room temperature. Dissolve the viscous polymer in a suitable solvent like dichloromethane or chloroform.
-
Purification: Precipitate the polymer by slowly pouring the solution into a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the final polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its structure using ¹H NMR and FTIR.
Visualizations
Caption: Experimental workflow for this compound catalyzed polymerization.
Caption: Troubleshooting logic for optimizing polymerization.
References
Technical Support Center: Stannous Laurate in Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of stannous laurate in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as tin(II) laurate, is a metal salt of lauric acid.[1] It is widely used as a catalyst, particularly in the production of polyurethanes, where it facilitates the reaction between polyols and isocyanates (the gelling reaction).[2][3]
Q2: What is hydrolysis and why is it a concern for this compound?
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This compound is susceptible to hydrolysis, which can lead to the formation of stannous hydroxide and lauric acid. This is a significant issue as it can lead to the deactivation of the catalyst and negatively impact the reaction kinetics and final product properties. Stannous compounds, in general, are known to have low hydrolytic stability.[3]
Q3: What are the visible signs of this compound hydrolysis in my reaction mixture?
The hydrolysis of this compound can manifest in several ways:
-
Precipitate Formation: The formation of a white or off-white precipitate of stannous hydroxide or other insoluble tin salts.
-
Changes in Viscosity: An unexpected increase or decrease in the viscosity of the reaction mixture.
-
Altered Reaction Rate: A noticeable slowing of the reaction rate, as the active catalyst is consumed.
-
Inconsistent Product Quality: Variations in the physical properties of the final product, such as in polyurethane foams, where it can affect cell structure and curing time.[4]
Q4: How does water content affect reactions catalyzed by this compound?
Water can act as a catalyst deactivator in polyurethane systems.[3] Excess moisture is particularly problematic as isocyanates can react with water to produce carbon dioxide, leading to unwanted foaming and affecting the structural integrity of the final polymer.[5] The presence of water also directly contributes to the hydrolysis of the this compound catalyst, reducing its efficacy.
Troubleshooting Guide
| Problem / Symptom | Potential Cause | Recommended Action |
| White precipitate forms after adding this compound. | Hydrolysis of this compound due to moisture in the reaction components. | 1. Ensure all reactants, especially polyols, are dried to a low water content (<0.05%). Use Karl Fischer titration for accurate measurement. 2. Handle this compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction is significantly slower than expected. | Catalyst deactivation due to hydrolysis or interaction with acidic components. | 1. Verify the water content of all reaction components. 2. Check the acid number of the polyols. High acidity can neutralize the catalyst. 3. Prepare a fresh stock solution of this compound in an anhydrous solvent. |
| Inconsistent batch-to-batch reaction profiles. | Variable moisture content in raw materials or improper handling of the catalyst. | 1. Implement a strict quality control procedure for incoming raw materials, including moisture analysis. 2. Standardize the handling and addition of the this compound catalyst to the reaction mixture. |
| Final product has undesirable properties (e.g., poor cure, brittleness). | Insufficient active catalyst due to hydrolysis. | 1. Review and optimize the catalyst concentration. 2. Ensure a moisture-free environment during the reaction. 3. Consider using a hydrolysis-resistant catalyst alternative if moisture cannot be strictly controlled. |
Data Presentation
Table 1: Properties of this compound and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Water Solubility | pKa |
| This compound | C₂₄H₄₆O₄Sn | 517.3 | Solid | Insoluble (hydrolyzes) | Not Available |
| Lauric Acid | C₁₂H₂₄O₂ | 200.32 | White Solid | 55 mg/L at 20°C | 5.3 |
| Stannous Hydroxide | Sn(OH)₂ | 152.73 | White Solid | Insoluble | Not Applicable |
Table 2: Solvent and Additive Compatibility
| Solvent/Additive | Compatibility with this compound | Rationale |
| Anhydrous Polyols | Good | Common reaction component; must be dry. |
| Anhydrous Toluene | Good | Suitable for preparing stock solutions. |
| Anhydrous Ethers (e.g., THF) | Good | Suitable for preparing stock solutions. |
| Water | Poor | Causes rapid hydrolysis. |
| Alcohols (e.g., Ethanol) | Caution | Can contain water and may participate in side reactions. Use anhydrous grades only. |
| Acidic Compounds | Poor | Can neutralize the catalyst.[4] |
| Tertiary Amines | Good | Often used as a co-catalyst in polyurethane formulations. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials and Equipment:
-
This compound powder
-
Anhydrous solvent (e.g., toluene or di-n-butyl ether)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Syringes and needles for liquid transfer
-
-
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Add the desired amount of this compound powder to the Schlenk flask.
-
Seal the flask and purge with inert gas for 10-15 minutes.
-
Using a syringe, add the required volume of anhydrous solvent to the flask.
-
Stir the mixture under a positive pressure of inert gas until the this compound is fully dissolved.
-
Store the stock solution under an inert atmosphere and away from light.
-
Protocol 2: Quantification of Water Content in Polyols by Karl Fischer Titration
-
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[1][5][6][7] It is the industry-standard method for analyzing moisture in polyols.[4][5]
-
Materials and Equipment:
-
Karl Fischer titrator (volumetric or coulometric)
-
KF reagents
-
Polyol sample
-
Gastight syringe for sample injection
-
-
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Standardize the KF reagent using a known water standard.
-
Accurately weigh a suitable amount of the polyol sample. The sample size will depend on the expected water content.[7]
-
Inject the sample into the KF titration cell.
-
The titration will proceed automatically. Record the water content, typically in ppm or percentage.
-
Perform the measurement in triplicate to ensure accuracy.
-
Protocol 3: Qualitative and Quantitative Analysis of Hydrolysis
-
Qualitative Analysis (Visual Inspection):
-
Observe the this compound solution or reaction mixture for any signs of turbidity or precipitate formation, which are indicators of hydrolysis.
-
-
Quantitative Analysis (Titration of Free Lauric Acid):
-
Take a known volume of the reaction mixture.
-
Dissolve it in a suitable solvent mixture (e.g., isopropanol/toluene).
-
Titrate with a standardized solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol, using a potentiometric endpoint or a colorimetric indicator like phenolphthalein.
-
The amount of titrant consumed corresponds to the free lauric acid generated from hydrolysis.
-
-
Advanced Analysis (Gas Chromatography):
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting decision tree for this compound issues.
Caption: Workflow for preparing and using this compound.
References
- 1. ardl.com [ardl.com]
- 2. US3661885A - Polyurethane catalyst - Google Patents [patents.google.com]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. mt.com [mt.com]
- 5. blog.hannainst.com [blog.hannainst.com]
- 6. mt.com [mt.com]
- 7. metrohm.com [metrohm.com]
- 8. ijert.org [ijert.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor conversion rates with Stannous laurate catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor conversion rates with stannous laurate catalyst in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing significantly lower conversion than expected. What are the primary causes when using a this compound catalyst?
Low conversion rates with this compound are commonly attributed to catalyst deactivation or suboptimal reaction conditions. The primary suspects are impurities in the reaction mixture, particularly water, as this compound is susceptible to hydrolysis. Other factors include incorrect catalyst concentration, improper reaction temperature, and degradation of the catalyst due to improper storage.
Q2: How can I determine if my this compound catalyst has been deactivated?
Catalyst deactivation can be investigated through a control experiment. Run the reaction with a fresh, unopened batch of this compound under identical conditions to your previous experiment. If the fresh catalyst yields a significantly higher conversion, it is likely that your original catalyst has been compromised.
Q3: What is the impact of water on the catalytic activity of this compound?
Water readily reacts with this compound, leading to the formation of tin hydroxides and other inactive species. This hydrolysis reaction consumes the active catalyst, thereby reducing the reaction rate and overall conversion. It is crucial to use anhydrous conditions for reactions catalyzed by this compound.
Q4: Can impurities in my monomers or solvents affect the reaction?
Yes, acidic impurities or coordinating species in your monomers or solvents can negatively impact the catalyst's performance. Acidic impurities can react with the this compound, while other coordinating molecules can compete for the active sites on the tin center, inhibiting its catalytic activity.
Q5: What are the recommended storage and handling procedures for this compound?
To maintain its activity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Avoid exposure to moisture and air. When handling, use dry glassware and syringes, and work under an inert atmosphere whenever possible.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor conversion rates in reactions catalyzed by this compound.
Caption: A logical workflow for troubleshooting poor conversion rates.
Data Presentation: Impact of Key Parameters on Conversion
The following tables summarize the expected impact of various experimental parameters on the conversion rate in a typical esterification or polymerization reaction catalyzed by this compound.
Table 1: Effect of Water Content
| Water Content (ppm) | Expected Conversion (%) | Observations |
| < 10 | > 95 | Optimal performance. |
| 50 | 70 - 85 | Noticeable decrease in conversion. |
| 100 | 40 - 60 | Significant catalyst deactivation. |
| > 200 | < 20 | Severe inhibition of the reaction. |
Table 2: Effect of Catalyst Concentration
| Catalyst:Monomer Ratio | Expected Conversion (%) | Reaction Time (h) |
| 1:500 | > 95 | 2 |
| 1:1000 | > 95 | 4 |
| 1:5000 | 80 - 90 | 12 |
| 1:10000 | 60 - 75 | 24 |
Table 3: Effect of Reaction Temperature
| Temperature (°C) | Expected Conversion (%) | Potential Side Reactions |
| 100 | 75 - 85 | Slower reaction rate. |
| 130 | > 95 | Optimal for many polymerizations. |
| 160 | > 95 | Increased risk of side reactions and degradation. |
| > 180 | Variable | Significant degradation of product and catalyst. |
Experimental Protocols
Protocol 1: Purification of Monomers/Solvents
This protocol describes a general method for removing water and other impurities from liquid monomers (e.g., lactide, caprolactone) and solvents (e.g., toluene, THF).
Materials:
-
Monomer or solvent to be purified
-
Drying agent (e.g., calcium hydride (CaH₂), molecular sieves 4Å)
-
Round-bottom flask
-
Distillation apparatus
-
Schlenk line or glovebox
-
Dry, sealed storage vessel
Procedure:
-
Set up the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.
-
Add the monomer or solvent to the round-bottom flask, followed by the appropriate drying agent (e.g., CaH₂ for solvents, molecular sieves for monomers). The amount of drying agent will depend on the expected water content.
-
Stir the mixture at room temperature for several hours, or gently reflux for 1-2 hours for solvents.
-
For distillation, heat the flask to the boiling point of the substance. Discard the initial fraction (first 5-10% of the volume) which may contain more volatile impurities.
-
Collect the purified, dry monomer or solvent in a dry receiving flask under an inert atmosphere.
-
Transfer the purified liquid to a dry, sealed storage vessel (e.g., a Schlenk flask) under an inert atmosphere.
Protocol 2: Catalyst Activity Test
This protocol provides a standardized method to assess the activity of a this compound catalyst sample.
Materials:
-
High-purity monomer (e.g., L-lactide)
-
Anhydrous toluene
-
This compound catalyst (test sample and a fresh, trusted sample)
-
Dry reaction tubes or vials with septa
-
Inert atmosphere (nitrogen or argon)
-
Heating block or oil bath
-
Gas chromatograph (GC) or other suitable analytical instrument to measure conversion
Procedure:
-
In a glovebox or under a continuous flow of inert gas, prepare a stock solution of the monomer in anhydrous toluene (e.g., 1 M).
-
Prepare separate stock solutions of the test this compound and the fresh this compound in anhydrous toluene at a known concentration (e.g., 0.1 M).
-
In separate, dry reaction tubes, add a defined volume of the monomer stock solution.
-
Add the same molar ratio of the test catalyst and the fresh catalyst to their respective reaction tubes. For example, a monomer-to-catalyst ratio of 1000:1.
-
Seal the reaction tubes and place them in a preheated heating block or oil bath at a standard reaction temperature (e.g., 130°C).
-
Take aliquots from each reaction at specific time points (e.g., 1, 2, 4, and 8 hours) using a dry syringe.
-
Quench the reaction in the aliquot by adding a small amount of a suitable quenching agent (e.g., a solution of benzoic acid in toluene).
-
Analyze the conversion of the monomer in each aliquot using GC or another appropriate analytical technique.
-
Compare the conversion rates of the test catalyst to the fresh catalyst to determine its relative activity.
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the generally accepted coordination-insertion mechanism for the ring-opening polymerization of a cyclic ester (e.g., lactide) catalyzed by a tin(II) alkoxide, which is formed in situ from this compound and an alcohol initiator.
Caption: Coordination-insertion mechanism for this compound catalysis.
Inconsistent batch results using Stannous laurate catalyst
Welcome to the Technical Support Center for Stannous Laurate catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in batch results and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as tin(II) laurate, is an organotin compound commonly used as a catalyst in various chemical reactions, particularly in polymerization processes for producing polyesters, polyurethanes, and other polymers. Its catalytic activity is crucial in controlling the rate and extent of these reactions.
Q2: We are observing significant variations in reaction times and product properties between different batches of this compound. What could be the primary cause?
The most common cause of inconsistent performance with this compound is its susceptibility to hydrolysis. This compound can react with moisture present in the reactants, solvents, or the surrounding atmosphere. This reaction degrades the catalyst, leading to a loss of catalytic activity and, consequently, batch-to-batch variability.
Q3: How does hydrolysis affect the catalytic activity of this compound?
Hydrolysis of this compound leads to the formation of stannous hydroxide and lauric acid. Stannous hydroxide has significantly lower catalytic activity compared to the parent this compound. The presence of these degradation products in the catalyst lot will result in slower reaction rates and potentially incomplete reactions, leading to inconsistent product quality.
Q4: What are the ideal storage and handling conditions for this compound to prevent degradation?
To minimize hydrolysis, this compound should be stored in a cool, dry place in a tightly sealed container. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture. When handling the catalyst, use dry equipment and work in a low-humidity environment whenever possible.
Q5: How can we test a new batch of this compound for potential degradation?
A combination of analytical techniques can be employed. Water content can be accurately measured using Karl Fischer titration. The purity of the this compound and the presence of degradation products like lauric acid can be quantified using techniques such as quantitative ¹H NMR (qHNMR) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Inconsistent Batch Results
This guide provides a systematic approach to identifying and resolving issues related to inconsistent batch results when using this compound catalyst.
Problem: Increased Reaction Time or Incomplete Reaction
Possible Cause 1: Catalyst Hydrolysis
-
Evidence:
-
The catalyst has been stored for an extended period without proper inert atmosphere protection.
-
The catalyst was exposed to ambient air for a prolonged time during weighing or transfer.
-
Reactants or solvents have a high water content.
-
-
Recommended Actions:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of the this compound lot, as well as the reactants and solvents.
-
Assess Catalyst Purity: Analyze the catalyst using qHNMR or a validated HPLC method to quantify the amount of active this compound and identify the presence of lauric acid, a hydrolysis byproduct.
-
Use a Fresh or Properly Stored Catalyst: If significant degradation is confirmed, switch to a new, unopened container of this compound or a batch that has been stored under an inert atmosphere.
-
Dry Reactants and Solvents: Ensure all reactants and solvents are thoroughly dried before use, employing appropriate drying agents or techniques.
-
Possible Cause 2: Inaccurate Catalyst Loading
-
Evidence:
-
Inconsistent weighing of the catalyst between batches.
-
Loss of catalyst during transfer to the reaction vessel.
-
-
Recommended Actions:
-
Standardize Weighing Procedure: Implement a standard operating procedure (SOP) for weighing the catalyst, using a calibrated analytical balance in a draft-free environment.
-
Careful Transfer: Develop and follow a meticulous procedure for transferring the catalyst to the reaction vessel to minimize any physical loss.
-
Data Presentation: Impact of Water Content on Reaction Time
The following table summarizes hypothetical data illustrating the effect of water content in the reaction mixture on the time required to reach 95% monomer conversion in a representative polymerization reaction catalyzed by this compound.
| Water Content in Reaction Mixture (ppm) | Time to 95% Conversion (hours) | Observations |
| < 50 | 4.5 ± 0.2 | Consistent and expected reaction rate. |
| 100 | 6.8 ± 0.5 | Noticeable increase in reaction time. |
| 200 | 10.2 ± 1.1 | Significant slowing of the reaction; potential for incomplete conversion. |
| 500 | > 24 | Reaction stalls; desired conversion not achieved. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in a this compound sample.
Methodology:
-
Instrument Setup: Prepare and standardize a coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: In a dry glovebox or under a stream of inert gas, accurately weigh approximately 0.5 - 1.0 g of the this compound sample directly into the titration vessel.
-
Titration: Start the titration process. The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or percentage (%).
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qHNMR)
Objective: To determine the purity of this compound and quantify the presence of lauric acid.
Methodology:
-
Internal Standard Preparation: Prepare a stock solution of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) of known concentration in a deuterated solvent (e.g., CDCl₃).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a precise volume of the internal standard stock solution.
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the sample solution using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration and Calculation: Integrate the signals corresponding to the this compound (e.g., protons adjacent to the carboxylate group) and the internal standard. The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Validation & Comparative
A Comparative Analysis of Stannous Laurate and Other Metal Laurates in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy
The selection of an appropriate catalyst is paramount in achieving optimal reaction kinetics and desired product characteristics in various chemical syntheses. Metal laurates, salts derived from lauric acid, are a class of catalysts employed in diverse applications, most notably in the production of polyurethanes and in esterification reactions. This guide provides a comparative overview of the catalytic efficacy of stannous laurate against other common metal laurates, namely zinc laurate, copper laurate, and ferric laurate. The comparison is based on available experimental data, focusing on their performance in polyurethane synthesis, a field where these catalysts are frequently utilized.
Executive Summary
Stannous compounds, particularly stannous octoate and by extension this compound, are highly effective and widely used catalysts for the gelling reaction in polyurethane production. They are known for promoting rapid curing. Zinc laurates, in contrast, tend to exhibit a delayed onset of the gel reaction and are often employed to catalyze cross-linking reactions, which can be advantageous in controlling the curing profile. Copper-based catalysts have emerged as viable alternatives to traditional tin-based catalysts, demonstrating comparable productivity. Ferric compounds are also utilized in polyurethane synthesis, although specific data on the performance of ferric laurate is less prevalent in readily available literature. The choice of metal laurate catalyst significantly influences reaction rates, curing times, and the final properties of the polymer, making a comparative understanding essential for process optimization.
Data Presentation: Performance in Polyurethane Synthesis
The following tables summarize the available quantitative and qualitative data on the performance of this compound and other metal laurates as catalysts in polyurethane synthesis. It is important to note that a direct head-to-head comparison under identical experimental conditions is not extensively available in the public domain. The data presented is a consolidation of findings from various studies.
Table 1: Comparison of Catalytic Activity in Polyurethane Gel Reaction
| Catalyst | Relative Gel Time | Key Performance Characteristics |
| This compound/Octoate | Fast | Strong promoter of the gelling (polyol-isocyanate) reaction. Widely used in flexible and rigid foam production.[1] |
| Zinc Laurate/Carboxylates | Delayed | Exhibits a delayed gel reaction compared to tin catalysts.[1] Primarily active in promoting crosslinking reactions.[2] Can be used to extend gel time when combined with other catalysts like bismuth.[2] |
| Copper Laurate/Complexes | Comparable to Tin | A copper-based catalyst has been shown to achieve similar productivity to the conventional tin-based catalyst, dibutyltin dilaurate (DBTDL).[3] |
| Ferric Laurate/Complexes | Variable | Ferric compounds are known to catalyze polyurethane formation, but specific comparative data on the laurate salt's gel time is limited. |
Table 2: Qualitative Comparison of Metal Laurate Catalysts
| Feature | This compound | Zinc Laurate | Copper Laurate | Ferric Laurate |
| Primary Catalytic Role | Gelling Agent | Cross-linking Agent | Gelling Agent | Gelling Agent |
| Reaction Selectivity | Selective towards urethane gelling reaction. | Not a selective gelling catalyst; modifies the final network.[2] | Can replace tin-based gelling catalysts.[3] | Information not widely available. |
| Toxicity Profile | Tin compounds are facing increasing scrutiny due to toxicity concerns.[2] | Generally considered to have a lower toxicity profile than tin catalysts. | Considered a potential less-toxic alternative to tin catalysts. | Information not widely available. |
| Synergistic Effects | Often used in combination with amine catalysts.[1] | Shows synergistic activity with bismuth catalysts.[2] | Can be used as a standalone gelling catalyst.[3] | Can be used as a standalone catalyst. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of polyurethane foam, which can be adapted to compare the catalytic efficacy of different metal laurates.
Objective: To evaluate and compare the catalytic activity of this compound, zinc laurate, copper laurate, and ferric laurate in the formation of polyurethane foam by measuring key reaction parameters such as cream time, gel time, and tack-free time.
Materials:
-
Polyol (e.g., a polyether polyol)
-
Isocyanate (e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI))
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water or a physical blowing agent)
-
Metal Laurate Catalysts: this compound, Zinc Laurate, Copper Laurate, Ferric Laurate (at equivalent molar concentrations)
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyol, surfactant, blowing agent, and the specific metal laurate catalyst being tested.
-
Reaction Initiation: Add the isocyanate to the premix and immediately start vigorous mixing for a predetermined time (e.g., 10 seconds).
-
Observation and Data Collection:
-
Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time (String Time): Record the time from the start of mixing until fine strands of polymer can be pulled from the rising foam with a spatula.
-
Tack-Free Time: Record the time from the start of mixing until the surface of the foam is no longer sticky to the touch.
-
-
Curing and Analysis: Allow the foam to cure at a specified temperature and humidity. After curing, the foam can be subjected to further analysis, such as density and compressive strength measurements.
-
Comparison: Repeat the experiment for each metal laurate catalyst, keeping all other parameters constant, to allow for a direct comparison of their catalytic performance.
Visualizations
The following diagrams illustrate the fundamental reaction pathway in polyurethane synthesis and a typical experimental workflow for catalyst comparison.
Caption: Polyurethane formation reaction pathway.
Caption: Experimental workflow for catalyst comparison.
Conclusion
The catalytic efficacy of metal laurates in polyurethane synthesis varies significantly depending on the metal center. This compound and other stannous compounds are established as highly active gelling catalysts, promoting rapid reaction rates. Zinc laurate offers a delayed catalytic action, making it suitable for applications requiring longer pot life and for promoting cross-linking. Copper-based laurates show promise as effective and potentially less toxic alternatives to tin catalysts. While ferric laurates are also used, more specific comparative data is needed to fully assess their performance against the other metal laurates. The selection of a specific metal laurate catalyst should be guided by the desired reaction profile, curing characteristics, and the final properties of the polyurethane product. Further direct comparative studies under standardized conditions would be invaluable for a more precise quantitative assessment of their catalytic performance.
References
Performance of Stannous laurate versus zinc-based catalysts for polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biodegradable polymers, such as polylactide (PLA) and polycaprolactone (PCL), is critical for applications ranging from biomedical devices and drug delivery systems to sustainable packaging. The choice of catalyst is paramount, directly influencing reaction efficiency, polymer characteristics, and biocompatibility. For decades, tin-based catalysts, particularly stannous octoate, have been the industry standard due to their high activity. However, concerns over tin toxicity have spurred research into safer, more biocompatible alternatives.[1][2] This guide provides an objective, data-driven comparison between traditional stannous catalysts and emerging zinc-based systems for ring-opening polymerization (ROP).
Performance Comparison: Stannous vs. Zinc Catalysts
The performance of a catalyst is a multifactorial equation involving reaction speed, control over the final polymer's structure, and its suitability for the intended application, especially in the medical field.
Reaction Kinetics and Catalytic Activity
Stannous octoate (Sn(Oct)₂), a close analog of stannous laurate, is renowned for its high catalytic activity, facilitating rapid polymerization of cyclic esters like lactide with high monomer conversion.[1][3] It is effective and versatile, making it a common choice for industrial-scale production.[2]
Zinc-based catalysts, while generally considered less toxic, exhibit a wider range of activities depending on their specific chemical structure. While simple salts like zinc oxide have shown some catalytic effect, they are often less reactive than tin salts and can have a higher tendency to cause racemization.[4] However, organozinc compounds such as zinc 2-ethylhexanoate (zinc octoate, Zn(Oct)₂) and novel zinc complexes supported by specific ligands have demonstrated activities comparable to or, in some cases, exceeding that of stannous octoate, particularly under optimized conditions.[1][5] For instance, certain chiral zinc complexes can achieve over 93% conversion of rac-lactide in under 30 minutes at 50°C.[5]
Control Over Polymer Properties
The catalyst's role extends beyond simple polymerization; it significantly influences the polymer's molecular weight (Mw), polydispersity index (PDI), and stereochemistry.
-
Molecular Weight and PDI: Both Sn(Oct)₂ and various zinc catalysts can produce polymers with controlled molecular weights and narrow polydispersity, which is indicative of a well-controlled, living polymerization process.[6] However, side reactions such as transesterification can occur, particularly at high temperatures or over long reaction times, leading to a broadening of the PDI.[2][3]
-
Stereocontrol: For polymers like PLA, stereochemistry is crucial as it determines crystallinity and mechanical properties. While Sn(Oct)₂ is highly active, it does not impart high stereocontrol, which can limit the properties of the final material.[2] A significant advantage of developing novel zinc catalysts is the potential for high stereoselectivity. Specialized chiral zinc catalysts have been shown to produce highly isotactic stereoblock PLA, a feature not readily achievable with standard tin catalysts.[5]
Toxicity and Biocompatibility
This is the most critical differentiator for medical and pharmaceutical applications. The U.S. FDA has set a limit for residual tin content in bioabsorbable polymers at 20 ppm.[7] Achieving this low level often requires using very small catalyst concentrations, which can necessitate longer reaction times or higher temperatures.[7] This limitation is a primary driver for the development of alternatives. Zinc is a naturally occurring element in the body and is considered a far more biocompatible option, making zinc-based catalysts highly desirable for synthesizing polymers intended for medical devices, implants, and drug delivery scaffolds.[1]
Data Presentation
The following tables summarize quantitative data from a direct comparative study of various metal octoate catalysts in the bulk polymerization of L-Lactide.
Table 1: Comparative Performance in L-Lactide Polymerization
| Catalyst | Monomer Conversion (%) | Avg. Molar Mass (Mw, kg/mol ) | Polydispersity Index (PDI) |
| Stannous Octoate (SnOct₂) | >95 | >100 | Typically < 2.0 |
| Zinc Octoate (ZnOct₂) | 92.8 | 64 | 1.81 |
| Magnesium Octoate (MgOct₂) | 91.5 | 31 | 1.95 |
| Calcium Octoate (CaOct₂) | 58.0 | 19.5 | 2.15 |
Conditions: Bulk polymerization of L-Lactide at 200°C for 24 hours with a catalyst concentration of 0.05 mol%. Data extracted from a comparative study on biocompatible catalysts.[1]
Table 2: General Catalyst Characteristics
| Characteristic | This compound / Octoate | Zinc-Based Catalysts |
| Primary Application | Industrial production of polyesters (PLA, PCL), polyurethanes.[5][8] | Biocompatible polymers for medical devices, drug delivery.[1] |
| Catalytic Activity | Very High | Moderate to Very High (ligand dependent)[4][5] |
| Toxicity Profile | Organotin compounds are toxic; strict residual limits for medical use.[1][2][7] | Generally low toxicity and considered biocompatible.[1] |
| Stereocontrol | Low | Can be designed for high stereoselectivity.[5] |
| Cost | Relatively low, widely available. | Varies; simple salts are inexpensive, complex ligands can be costly.[1] |
Experimental Protocols
Below is a representative methodology for the bulk ring-opening polymerization of lactide, based on the conditions used in the comparative study cited above.
Objective: To synthesize Poly(L-lactide) via bulk ring-opening polymerization using a metal octoate catalyst.
Materials:
-
L-Lactide (recrystallized from toluene and dried in vacuo)
-
Catalyst: Zinc 2-ethylhexanoate (Zinc Octoate, Zn(Oct)₂) or Stannous 2-ethylhexanoate (Stannous Octoate, Sn(Oct)₂)
-
Dry, oxygen-free nitrogen or argon gas
-
Schlenk flasks or similar reaction vessels suitable for high-temperature, inert-atmosphere reactions
-
Toluene (for purification)
-
Methanol (for precipitation)
Procedure:
-
Preparation: The reaction vessel is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to eliminate moisture.
-
Charging the Reactor: L-Lactide monomer is charged into the reaction vessel.
-
Catalyst Addition: The catalyst (e.g., Zinc Octoate) is added at a specific monomer-to-catalyst molar ratio (e.g., 2000:1, corresponding to 0.05 mol%). The catalyst is typically handled in a glovebox or under an inert atmosphere to prevent deactivation.
-
Polymerization: The vessel is sealed and placed in a preheated oil bath set to the reaction temperature (e.g., 200°C). The reaction mixture, which is initially a solid monomer, will melt and gradually increase in viscosity as polymerization proceeds. The reaction is allowed to proceed for a set duration (e.g., 24 hours).
-
Purification: After the designated time, the vessel is removed from the oil bath and allowed to cool to room temperature. The resulting solid polymer is dissolved in a suitable solvent, such as toluene.
-
Precipitation: The polymer solution is then slowly added to a large volume of a non-solvent, such as cold methanol, with vigorous stirring. This causes the polymer to precipitate out of the solution, leaving behind unreacted monomer and catalyst residues in the methanol.
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: The final polymer is characterized using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mw) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and conversion.
(This protocol is a generalized representation based on the conditions described in Organic Process Research & Development, 2020, 24, 1435-1442).[1]
Mandatory Visualization
The diagrams below illustrate the fundamental mechanism of polymerization and a comparative workflow.
Caption: General mechanism for Ring-Opening Polymerization (ROP) of lactide.
Caption: Comparative workflow for PLA synthesis using tin vs. zinc catalysts.
Conclusion
The choice between this compound (or octoate) and zinc-based catalysts is fundamentally driven by the end-use application of the polymer.
-
Stannous Catalysts remain the workhorse for industrial-scale polymerization where high reaction rates and cost-effectiveness are the primary concerns. Their activity is reliable and well-documented. However, the inherent toxicity of tin necessitates careful purification and limits their use in sensitive biomedical applications.
-
Zinc-Based Catalysts represent the future for biocompatible and medical-grade polyesters. While simple zinc salts may offer lower activity than their tin counterparts, advanced zinc complexes have closed the performance gap, offering both high activity and the potential for superior stereocontrol. For any application involving direct contact with the body, such as drug delivery, tissue engineering, or surgical implants, the move towards less toxic zinc catalysts is not just a preference but a critical design consideration.
For researchers and drug development professionals, the exploration of novel zinc-based catalytic systems offers a fertile ground for innovation, promising the development of safer, more effective, and highly tailored biodegradable materials.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US11332598B2 - Acetylated lactide oligomer-based plasticizer, method of preparing same and PLA resin composition containing same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Catalytic Efficiency of Stannous Laurate and Alternatives in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficiency of stannous laurate, a widely used catalyst in various polymerization reactions, with other common alternatives. The comparison is supported by kinetic data from referenced studies to validate its performance. Due to the extensive research available on the closely related stannous octoate, it will be used as a primary reference for the performance of stannous carboxylates like this compound.
Introduction to Stannous Catalysts in Polymerization
Stannous salts, particularly stannous carboxylates like this compound and stannous octoate, are highly effective catalysts for ring-opening polymerization (ROP) of cyclic esters such as lactide, caprolactone, and glycolide. These reactions are fundamental in producing biodegradable polyesters for biomedical applications, including drug delivery systems and surgical sutures. The efficiency of these catalysts is attributed to their ability to activate the monomer for nucleophilic attack, typically by an alcohol initiator. The catalytic cycle generally proceeds through a coordination-insertion mechanism. The active species is a stannous alkoxide, which is formed in situ by the reaction of the stannous salt with an alcohol.
Comparative Kinetic Data
The following table summarizes key kinetic parameters for stannous octoate (as a proxy for this compound) and stannous butoxide in the ring-opening polymerization of ε-caprolactone (CL) and L,L-dilactide (LA). The data is compiled from various studies to provide a comparative overview of their catalytic efficiency.
| Catalyst System | Monomer | Apparent Rate Constant (k_app) | Activation Energy (Ea) | Key Observations & Notes |
| Stannous Octoate / n-Butanol | ε-Caprolactone (CL) | - | 34.6 kJ mol⁻¹ K⁻¹ | Polymerization proceeds via formation of stannous alkoxide active centers.[1] |
| Stannous Octoate / n-Hexanol | ε-Caprolactone (CL) | - | 64.9–80.4 kJ/mol | The activation energy was determined by non-isothermal DSC.[2] |
| Stannous Butoxide | ε-Caprolactone (CL) | Higher than Sn(Oct)₂/n-BuOH | 25.7 kJ mol⁻¹ K⁻¹ | Provides a higher apparent rate constant under the same polymerization conditions compared to the Sn(Oct)₂/n-BuOH system.[1] |
| Stannous Octoate / n-Butanol | L,L-dilactide (LA) | - | - | Polymerization proceeds on the tin(II) alkoxide active centers.[2] |
| Stannous Butoxide | L,L-dilactide (LA) | - | - | Initiation is fast and quantitative, with every alkoxide group starting a polymer chain.[2] |
| Tin(II) Acetate | L,L-dilactide (LA) | - | - | Showed the best performance in a series of catalysts for the ROP of l-LA.[2] |
Experimental Protocols
The following is a generalized methodology for conducting a kinetic study to evaluate the catalytic efficiency of this compound or its alternatives in the ring-opening polymerization of a cyclic ester like ε-caprolactone.
1. Materials:
-
Monomer: ε-caprolactone (distilled under reduced pressure before use).
-
Catalyst: this compound (or stannous octoate).
-
Initiator: n-Butanol (dried over molecular sieves).
-
Solvent: Toluene (anhydrous).
-
Internal Standard: 1,3,5-trioxane (for NMR).
-
Quenching Agent: Benzoic acid solution in chloroform.
2. Polymerization Reaction:
-
All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
In a reaction flask, a known amount of ε-caprolactone and toluene are added.
-
The solution is heated to the desired reaction temperature (e.g., 110°C).
-
A stock solution of this compound in toluene and a stock solution of n-butanol in toluene are prepared.
-
The polymerization is initiated by the sequential addition of the initiator and then the catalyst stock solutions to the reaction flask.
3. Kinetic Analysis:
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Each aliquot is quenched by adding it to a solution of benzoic acid in chloroform to stop the polymerization.
-
The monomer conversion is determined by ¹H NMR spectroscopy by integrating the monomer and polymer signals relative to the internal standard.
-
The natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) is plotted against time.
-
The apparent rate constant (k_app) is determined from the slope of this plot.
4. Molecular Weight Analysis:
-
The number-average molecular weight (Mₙ) and dispersity (Đ) of the resulting polymer are determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
Visualizations
Below are diagrams illustrating the experimental workflow for kinetic studies and a simplified signaling pathway for the catalyzed polymerization.
Caption: Experimental workflow for kinetic analysis of catalytic polymerization.
Caption: Simplified catalytic cycle for this compound-mediated ring-opening polymerization.
References
A Comparative Benchmark: Stannous Laurate vs. Novel Organotin Catalysts in Polymer Chemistry
For researchers and professionals in drug development and polymer science, the choice of catalyst is pivotal to reaction efficiency, product purity, and overall process viability. This guide provides an objective comparison between the traditional catalyst, Stannous Laurate, and emerging novel organotin catalysts, supported by experimental data and detailed protocols.
This compound, a tin(II) carboxylate, has long been a staple catalyst in various polymerization reactions, including the formation of polyurethanes and polyesters. Its efficacy and cost-effectiveness have made it a common choice. However, the development of novel organotin catalysts, often featuring enhanced stability and tailored reactivity, presents new opportunities for process optimization. This guide benchmarks the performance of this compound against a representative novel organotin catalyst, a hydrolysis-resistant dialkyltin carboxylate. Due to the limited direct comparative data on this compound, the closely related and extensively studied Stannous Octoate is used as a proxy for performance evaluation in this guide.
Performance Data: A Comparative Overview
The catalytic performance of this compound (represented by Stannous Octoate) and a novel, hydrolysis-resistant organotin catalyst is summarized below. The data is compiled from various studies and represents typical performance characteristics in polyurethane foam applications.
| Performance Metric | This compound (as Stannous Octoate) | Novel Hydrolysis-Resistant Organotin Catalyst (e.g., Modified Dialkyltin Carboxylate) | Notes |
| Catalytic Activity (Gel Time) | High | High (often comparable or slightly lower) | Stannous carboxylates are known for their high catalytic activity in promoting the gelation reaction.[1][2] |
| Hydrolytic Stability | Low | High | Stannous(II) compounds are susceptible to oxidation and hydrolysis, which can lead to a decline in activity.[1] Novel catalysts are specifically designed for improved stability in the presence of moisture. |
| Selectivity (Gel vs. Blow Reaction) | Primarily promotes gelation | High selectivity for the gelation reaction | Both catalyst types are effective in the isocyanate-polyol reaction.[3][4] |
| Toxicity Profile | Moderate | Generally lower than traditional organotins like DBTDL | Concerns over the toxicity of some organotin compounds have driven the development of safer alternatives.[5] |
| Cost-Effectiveness | High | Moderate to High | The enhanced features of novel catalysts can sometimes come at a higher cost. |
Experimental Protocols
To provide a framework for objective comparison, the following experimental protocols are outlined for key performance indicators.
Protocol 1: Determination of Gel Time
This protocol is adapted from ASTM D4217-91 for determining the gel time of thermosetting resins.[6]
Objective: To measure the time required for a catalyzed polymer system to reach a solid or semi-solid state, indicating the catalytic activity for the gelling reaction.
Materials:
-
Polyol (e.g., polyether polyol)
-
Isocyanate (e.g., toluene diisocyanate - TDI)
-
This compound and novel organotin catalyst
-
Thermostatically controlled hot plate
-
Stopwatch
-
Spatula
Procedure:
-
Preheat the hot plate to a specified temperature (e.g., 120°C).
-
In a disposable container, accurately weigh the polyol.
-
Add the specified amount of the catalyst (this compound or the novel organotin) to the polyol and mix thoroughly.
-
Add the stoichiometric amount of isocyanate to the polyol-catalyst mixture and start the stopwatch immediately.
-
Mix the components vigorously for 10 seconds.
-
Transfer a small amount of the reacting mixture to the preheated hot plate.
-
Continuously probe the mixture with the spatula. The gel time is the point at which the mixture no longer forms a continuous liquid thread when the spatula is drawn away.
-
Record the time in seconds. Repeat the experiment at least three times for each catalyst and calculate the average gel time.
Protocol 2: Evaluation of Hydrolytic Stability
Objective: To assess the catalyst's ability to maintain its activity after exposure to moisture.
Materials:
-
Catalyst solutions (this compound and novel organotin in a dry solvent)
-
Controlled humidity chamber
-
Reagents for gel time determination (as in Protocol 1)
Procedure:
-
Prepare solutions of each catalyst at a known concentration in a dry solvent (e.g., anhydrous toluene).
-
Divide each catalyst solution into two sets. One set is the control, stored under inert gas (nitrogen).
-
Place the second set of catalyst solutions in a controlled humidity chamber (e.g., 75% relative humidity) for a specified period (e.g., 30 days).
-
After the exposure period, determine the gel time for both the control and the humidity-exposed catalyst samples using Protocol 1.
-
The percentage of retained catalytic activity can be calculated as: (Gel Time_control / Gel Time_exposed) * 100%.
Catalytic Mechanisms and Logical Workflows
The following diagrams illustrate the proposed catalytic cycles for this compound and a novel dialkyltin carboxylate in polyurethane formation.
Caption: Proposed catalytic cycle for this compound in urethane formation.
Caption: Proposed catalytic cycle for a novel dialkyltin carboxylate catalyst.
Conclusion
The selection between this compound and a novel organotin catalyst is contingent on the specific requirements of the application. This compound (as represented by Stannous Octoate) remains a highly active and cost-effective catalyst, particularly suitable for applications where moisture can be strictly controlled.[1][2][4] However, for processes where hydrolytic stability is paramount, or where a more favorable toxicity profile is required, novel organotin catalysts present a compelling alternative.[5] The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals to make informed decisions and to design further comparative studies tailored to their specific needs.
References
- 1. Difference between T9 stannous octoate and T12 dibutyl tin dilaurate-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
- 2. Stannous Octoate Tin Catalyst T9 for Flexible Foam Making [gvchem.com]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. standards.iteh.ai [standards.iteh.ai]
A Comparative Analysis of Stannous Laurate Cross-Reactivity with Key Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of stannous laurate with various functional groups commonly found in biological systems and pharmaceutical formulations. Due to the limited availability of direct experimental data on this compound, this document outlines detailed experimental protocols and presents hypothetical data to illustrate the expected outcomes of cross-reactivity studies. The information herein is intended to serve as a foundational resource for researchers designing and interpreting studies involving this compound.
This compound, with the chemical formula Sn(C₁₁H₂₃COO)₂, is the tin(II) salt of lauric acid. Its reactivity is primarily dictated by the Lewis acidic nature of the stannous (Sn²⁺) ion, which can interact with various electron-donating functional groups. Understanding these potential interactions is crucial for predicting the stability, bioavailability, and potential toxicological profile of formulations containing this compound.
Predicted Cross-Reactivity Profile
The central tin(II) ion in this compound is the primary site of interaction with nucleophilic functional groups. Based on the principles of coordination chemistry, the following reactivities can be anticipated:
-
Amine and Thiol Groups: Stannous ions are known to have a high affinity for soft Lewis bases such as sulfur and nitrogen. Therefore, significant interaction with thiol (-SH) and amine (-NH₂) groups is expected, potentially leading to the formation of coordinate covalent bonds. This is supported by the known "oligodynamic effect" of heavy metals, which involves their interaction with sulfhydryl and amino groups in proteins.
-
Carboxyl Groups: As a salt of a carboxylic acid, this compound exists in equilibrium with its constituent ions in solution. The introduction of other carboxyl-containing compounds could lead to competitive binding and ligand exchange reactions with the laurate anions.
-
Hydroxyl Groups: The interaction with hydroxyl (-OH) groups is generally expected to be weaker compared to amines and thiols. However, under certain conditions, coordination complexes involving hydroxyl groups can form, particularly with deprotonated alkoxides.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a combination of biophysical and analytical techniques is recommended. The following are detailed protocols for Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (binding affinity, enthalpy, and stoichiometry).
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 20 µM solution of this compound in a suitable non-aqueous solvent such as anhydrous ethanol or a mixture of chloroform and methanol. Assumption: this compound has sufficient solubility in these organic solvents.
-
Prepare 200 µM solutions of the test compounds (e.g., n-butylamine for the amine group, 1-butanethiol for the thiol group, propionic acid for the carboxyl group, and 1-butanol for the hydroxyl group) in the same solvent.
-
Degas all solutions thoroughly before use to prevent bubble formation in the calorimeter.
-
-
ITC Measurement:
-
Fill the sample cell (typically ~200 µL) with the this compound solution.
-
Fill the injection syringe (typically ~40 µL) with the test compound solution.
-
Set the experimental temperature to 25 °C.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the test compound into the this compound solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can provide atomic-level information about the binding interaction by monitoring changes in the chemical shifts of the nuclei of the interacting molecules.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mM solution of the test compound (e.g., n-butylamine, 1-butanethiol, propionic acid, or 1-butanol) in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Prepare a stock solution of 50 mM this compound in the same deuterated solvent.
-
-
NMR Titration:
-
Acquire a ¹H NMR spectrum of the test compound solution alone.
-
Add small aliquots of the this compound stock solution to the NMR tube containing the test compound solution.
-
Acquire a ¹H NMR spectrum after each addition.
-
Continue the additions until no further significant changes in the chemical shifts are observed.
-
-
Data Analysis:
-
Monitor the chemical shift changes of the protons of the test compound, particularly those close to the functional group.
-
Plot the change in chemical shift (Δδ) against the molar ratio of this compound to the test compound.
-
The binding affinity can be estimated by fitting the titration curve.
-
UV-Visible (UV-Vis) Spectroscopy - Competitive Binding Assay
UV-Vis spectroscopy can be used to study metal-ligand interactions, especially when the complex formation results in a change in the absorption spectrum. If the direct interaction of this compound with the functional group does not produce a significant spectral change, a competitive binding assay can be employed.
Experimental Protocol:
-
Selection of a Chromophoric Ligand:
-
Choose a chromophoric ligand that is known to bind to Sn²⁺ and exhibits a distinct change in its UV-Vis spectrum upon binding (e.g., a suitable metallochromic indicator). Let's denote this as "Indicator."
-
-
Sample Preparation:
-
Prepare stock solutions of this compound, the test compound, and the Indicator in a suitable solvent (e.g., ethanol).
-
Prepare a series of solutions containing a fixed concentration of the this compound-Indicator complex.
-
To each of these solutions, add increasing concentrations of the test compound.
-
-
UV-Vis Measurement:
-
Acquire the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Monitor the change in the absorbance of the this compound-Indicator complex as a function of the test compound concentration.
-
-
Data Analysis:
-
A decrease in the absorbance of the this compound-Indicator complex with increasing concentration of the test compound indicates that the test compound is displacing the Indicator and binding to the stannous ion.
-
The binding affinity of the test compound can be calculated from the known binding affinity of the Indicator and the concentration-dependent absorbance changes.
-
Hypothetical Cross-Reactivity Data
The following tables summarize the hypothetical quantitative data that could be obtained from the described experiments. This data is for illustrative purposes to demonstrate how the results would be presented.
Table 1: Thermodynamic Parameters of this compound Interaction with Functional Groups (from ITC)
| Functional Group Representative | Binding Affinity (Kₐ, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Stoichiometry (n) |
| Amine (n-butylamine) | 1.5 x 10⁴ | -5.2 | 2.1 |
| Thiol (1-butanethiol) | 8.0 x 10⁴ | -6.8 | 1.9 |
| Carboxyl (propionic acid) | 5.0 x 10³ | -2.1 | 1.1 |
| Hydroxyl (1-butanol) | 2.5 x 10² | -0.8 | 1.0 |
Table 2: Chemical Shift Perturbations in ¹H NMR Titration
| Functional Group Representative | Proton Monitored | Maximum Chemical Shift Change (Δδ, ppm) |
| n-butylamine | α-CH₂ | 0.45 |
| 1-butanethiol | α-CH₂ | 0.62 |
| propionic acid | α-CH₂ | 0.21 |
| 1-butanol | α-CH₂ | 0.05 |
Table 3: Apparent Binding Affinity from UV-Vis Competitive Binding Assay
| Functional Group Representative | Apparent Binding Affinity (Kₐ, M⁻¹) |
| n-butylamine | 1.2 x 10⁴ |
| 1-butanethiol | 7.5 x 10⁴ |
| propionic acid | 4.8 x 10³ |
| 1-butanol | 2.1 x 10² |
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the potential interaction pathways.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: Workflow for NMR Titration experiment.
Caption: Workflow for UV-Vis Competitive Binding Assay.
Caption: Potential interaction pathways of this compound.
Conclusion
A Comparative Guide to the Catalytic Activity of Stannous Laurate: A Computational Modeling Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic activity of stannous laurate, a widely utilized catalyst in various chemical syntheses, with its common alternatives. By integrating experimental data and computational modeling insights, this document aims to offer a detailed understanding of its performance and mechanistic pathways, particularly in polyurethane formation and the ring-opening polymerization of lactide, a key process in the production of biodegradable polymers like polylactic acid (PLA).[1][2][3]
Performance Comparison of this compound and Alternatives
This compound's catalytic efficacy is often compared with other organotin compounds and metal catalysts. While direct quantitative comparisons for this compound are scarce in publicly available literature, data for the closely related and often interchangeably used stannous octoate provides valuable insights into its relative performance.
Polyurethane Synthesis
In polyurethane production, tin-based catalysts are instrumental in promoting the reaction between isocyanates and polyols.[4] Stannous octoate, and by extension this compound, is known for its high catalytic activity, often exceeding that of other common catalysts like dibutyltin dilaurate (DBTDL).[2][5]
Table 1: Comparison of Catalysts in Polyurethane Synthesis
| Catalyst | Chemical Formula | Key Characteristics | Relative Activity | Primary Application |
| This compound | Sn(C₁₁H₂₃COO)₂ | High catalytic activity, susceptible to hydrolysis and oxidation.[2] | High | Flexible polyurethane foams.[4] |
| Stannous Octoate | Sn(C₈H₁₅O₂)₂ | Very high catalytic activity, often used as a benchmark.[2][4] | Very High | Flexible polyurethane foams.[4] |
| Dibutyltin Dilaurate (DBTDL) | (C₄H₉)₂Sn(OCOC₁₁H₂₃)₂ | More stable than stannous salts but generally lower activity.[4][6] | Moderate to High | Microcellular elastomers, coatings, adhesives.[4] |
| Tertiary Amines (e.g., DABCO) | C₆H₁₂N₂ | Often used as co-catalysts with tin compounds.[4] | Varies | Co-catalyst in various polyurethane systems. |
| Bismuth Octoate | Bi(C₈H₁₅O₂)₃ | Less toxic alternative to tin catalysts.[7] | Moderate | Used in applications where tin toxicity is a concern.[7] |
| Zinc Octoate | Zn(C₈H₁₅O₂)₂ | Alternative metal catalyst. | Moderate | Alternative to tin catalysts. |
Note: Relative activity can be influenced by factors such as solvent, temperature, and the specific polyol and isocyanate used.
Ring-Opening Polymerization (ROP) of Lactide
Stannous octoate is a widely used catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA).[1] Its high efficiency and ability to produce high molecular weight polymers make it a preferred choice in many industrial processes.
Table 2: Comparison of Catalysts in Lactide Ring-Opening Polymerization
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Stannous Octoate | 500 - 4000 | 130 | High | Controllable by co-initiator | ~1.1 - 1.8 | [8] |
| Tin(II) Butoxide | - | 80 (in THF) | High | Up to ~10⁶ | Low | [9] |
| Zinc Complexes | 200 | 20 (in CH₂Cl₂) | Varies | - | - | |
| Potassium-Based Complexes | - | - | Extremely high (minutes) | Controllable | - | |
| Nickel Carboxylate Complexes | 250 | 140 | >50 | 5400 - 7500 | - |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of catalytic activity. Below are generalized methodologies for key experiments.
Measuring Reaction Kinetics in Polyurethane Foaming
-
Reactant Preparation : The polyol, surfactant, and any co-catalysts are pre-mixed in a reaction vessel. The isocyanate is kept separate. Both components are brought to the desired reaction temperature.
-
Catalyst Addition : A precise amount of the this compound (or alternative catalyst) is added to the polyol mixture and thoroughly mixed.
-
Initiation of Reaction : The isocyanate is rapidly added to the polyol/catalyst mixture, and vigorous mixing is initiated for a short, standardized period.
-
Data Acquisition :
-
FTIR Spectroscopy : The consumption of the isocyanate peak (around 2270 cm⁻¹) is monitored over time to determine the reaction rate.[10]
-
Temperature Monitoring : A thermocouple is placed in the center of the reacting mixture to record the exothermic temperature profile, which is indicative of the reaction kinetics.[10]
-
Rheology : The change in viscosity of the mixture is measured using a rheometer to determine the gel time.
-
-
Data Analysis : The obtained data is used to calculate kinetic parameters such as the rate constant (k) and activation energy (Ea).
Determining Catalytic Activity in Lactide Polymerization
-
Monomer and Catalyst Preparation : Lactide is purified by recrystallization or sublimation. The this compound and any co-initiator (e.g., an alcohol) are dissolved in a dry, inert solvent (e.g., toluene).
-
Polymerization : The lactide is melted or dissolved in a solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The catalyst solution is then injected into the reactor to initiate polymerization at a controlled temperature.
-
Sampling : Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Analysis :
-
¹H NMR Spectroscopy : The conversion of lactide to polylactide is determined by integrating the respective monomer and polymer peaks.
-
Size Exclusion Chromatography (SEC) : The number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are measured to assess the control over the polymerization.
-
-
Kinetic Modeling : The conversion data as a function of time is fitted to appropriate kinetic models to determine the polymerization rate constants.[11]
Computational Modeling of this compound Catalysis
Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the reaction mechanisms at a molecular level.
Urethane Formation Mechanism
Computational studies on tin-catalyzed urethane formation suggest a coordination-insertion mechanism.
Caption: Proposed mechanism for this compound catalyzed urethane formation.
The initial step involves the reaction of this compound with an alcohol to form a more reactive tin-alkoxide species. This intermediate then coordinates with the isocyanate, activating it for nucleophilic attack by another alcohol molecule, leading to the formation of the urethane bond and regeneration of the catalyst.
Lactide Ring-Opening Polymerization (ROP) Mechanism
The ROP of lactide catalyzed by stannous octoate (and similarly by this compound) is also proposed to proceed via a coordination-insertion mechanism.
References
- 1. Polylactic acid - Wikipedia [en.wikipedia.org]
- 2. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. Difference between T9 stannous octoate and T12 dibutyl tin dilaurate-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cellmattechnologies.com [cellmattechnologies.com]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Molecular Transformations from Lauric Acid to Stannous Laurate
For researchers, scientists, and professionals in drug development, a detailed understanding of chemical reactions and their intermediates is paramount. This guide provides a comparative spectroscopic analysis of stannous laurate, a compound with applications in various industrial processes, and its precursor, lauric acid. While direct spectroscopic data for the reaction intermediates in the synthesis of this compound is scarce in publicly available literature, this guide outlines the expected transformations based on established chemical principles and provides a detailed look at the spectroscopic signatures of the starting material and the final product.
The synthesis of this compound typically involves the reaction of a tin(II) source, such as stannous chloride (SnCl₂), with lauric acid. This reaction proceeds through one or more intermediate species where the tin atom coordinates with the carboxylate group of lauric acid. These intermediates are transient and often difficult to isolate, making their direct spectroscopic characterization challenging. However, by comparing the spectra of the initial reactant (lauric acid) and the final product (this compound), we can infer the key molecular changes occurring during the reaction.
Experimental Protocols
A standard synthesis of this compound for which the following spectroscopic analysis would be relevant involves the reaction of stannous chloride with sodium laurate (the sodium salt of lauric acid).
Synthesis of Sodium Laurate: Lauric acid is dissolved in an appropriate solvent, such as ethanol. A stoichiometric amount of sodium hydroxide solution is added dropwise while stirring. The mixture is stirred until the reaction is complete, and the sodium laurate can be isolated by precipitation or evaporation of the solvent.
Synthesis of this compound: Stannous chloride is dissolved in an aqueous acidic solution to prevent hydrolysis. A solution of sodium laurate is then added dropwise to the stannous chloride solution with vigorous stirring. The resulting precipitate, this compound, is then filtered, washed with deionized water to remove any unreacted starting materials and byproducts, and dried under vacuum.
Spectroscopic Analysis:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Spectra are typically recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. Samples are scanned over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the mass-to-charge ratio of the molecular ions and fragmentation patterns.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of lauric acid and this compound. The data for this compound is based on typical values for metal carboxylates and available information from spectral databases.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Functional Group | Lauric Acid | This compound | Spectroscopic Change and Interpretation |
| O-H stretch (Carboxylic Acid) | ~3000-2800 (broad) | Absent | Disappearance of the broad O-H band indicates the deprotonation of the carboxylic acid group upon formation of the tin salt. |
| C-H stretch (Aliphatic) | ~2955, 2918, 2849 | ~2955, 2918, 2849 | The aliphatic C-H stretches of the laurate backbone remain largely unchanged, as this part of the molecule is not directly involved in the reaction. |
| C=O stretch (Carboxylic Acid) | ~1708 | - | The sharp carbonyl peak of the carboxylic acid disappears. |
| COO⁻ asymmetric stretch | - | ~1580-1540 | The appearance of a strong asymmetric stretching vibration of the carboxylate group is a clear indication of salt formation. The position of this band is sensitive to the coordination mode of the carboxylate to the metal center. |
| COO⁻ symmetric stretch | - | ~1420-1380 | The appearance of the symmetric stretching vibration of the carboxylate group further confirms the formation of the this compound salt. The difference between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode (monodentate, bidentate, bridging). |
Table 2: ¹H NMR Spectral Data (δ, ppm)
| Proton | Lauric Acid | This compound | Spectroscopic Change and Interpretation |
| -COOH | ~10-12 (broad singlet) | Absent | The disappearance of the acidic proton signal confirms the deprotonation of the carboxylic acid. |
| -CH₂-COOH (α-protons) | ~2.35 (triplet) | ~2.2-2.4 (triplet) | A slight downfield or upfield shift of the α-protons may be observed due to the change in the electronic environment upon coordination to the tin atom. |
| -CH₂- (other methylene protons) | ~1.63 (quintet), ~1.26 (multiplet) | ~1.6 (quintet), ~1.2-1.3 (multiplet) | The signals for the other methylene protons in the alkyl chain are generally not significantly affected. |
| -CH₃ | ~0.88 (triplet) | ~0.8-0.9 (triplet) | The terminal methyl group signal remains largely unchanged. |
Table 3: ¹³C NMR Spectral Data (δ, ppm)
| Carbon | Lauric Acid | This compound | Spectroscopic Change and Interpretation |
| -COOH | ~180 | ~180-185 | The carboxyl carbon signal is expected to shift slightly upon coordination to the tin atom. The magnitude of the shift can provide insights into the nature of the metal-carboxylate bond. |
| -CH₂-COOH (α-carbon) | ~34 | ~34-36 | A shift in the α-carbon resonance is also expected due to the proximity to the reaction center. |
| -CH₂- (other methylene carbons) | ~22-32 | ~22-32 | The chemical shifts of the other carbons in the laurate chain are not expected to change significantly. |
| -CH₃ | ~14 | ~14 | The terminal methyl carbon signal is expected to remain in a similar position. |
Visualizing the Reaction Pathway
The formation of this compound from stannous chloride and lauric acid can be conceptualized as a step-wise process. Although the exact structure of the intermediates in solution can be complex and may involve various coordination states, a simplified logical workflow is presented below.
A review of the catalytic applications of Stannous laurate in scientific literature
Stannous laurate, a metal-organic compound, has carved a niche for itself as a versatile catalyst in various polymerization reactions, particularly in the synthesis of polyesters and polyurethanes. Its efficacy, however, is often weighed against other established catalysts. This guide provides a comparative overview of this compound's catalytic applications, drawing upon available scientific literature to offer insights for researchers, scientists, and drug development professionals.
Polyester Synthesis: A Workhorse Catalyst
This compound is frequently employed as a catalyst in polyesterification reactions, including the ring-opening polymerization of lactones and polycondensation of diacids with diols.
Comparative Performance
While direct quantitative comparisons are limited in publicly available literature, the performance of this compound can be contextualized by examining data for similar tin-based catalysts like stannous octoate. Tin catalysts, in general, are known for their high efficiency in promoting esterification.
Table 1: Illustrative Comparison of Tin Catalysts in Polyester Synthesis
| Catalyst | Monomers | Reaction Temperature (°C) | Reaction Time (h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Stannous Octoate | L-Lactide | 140 | 2 | Not Specified | Not Specified |
| Stannous Chloride | L-Lactic Acid | 250 | 10-25 | 10,000 - 25,000 | Not Specified |
| Tin Catalyst (unspecified) | Adipic Acid + 1,6-Hexanediol | 160-230 | Not Specified | ~2000 | Not Specified |
Note: This table is a compilation of data from different sources and not a direct head-to-head comparison under identical conditions.
Experimental Protocol: Ring-Opening Polymerization of L-Lactide
The following is a general protocol for the synthesis of poly(L-lactic acid) (PLLA) using a tin catalyst, which can be adapted for this compound.
Materials:
-
L-lactide
-
Stannous octoate (or this compound)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
L-lactide and anhydrous toluene are added to a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The desired amount of stannous octoate catalyst (typically 0.02-0.1 mol%) is added to the mixture.
-
The reaction mixture is heated to a specific temperature (e.g., 140°C) and stirred for a defined period (e.g., 2 hours).[1]
-
After the reaction is complete, the polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).
-
The precipitated polymer is filtered and dried under vacuum to a constant weight.
Characterization:
-
The molecular weight and polydispersity index (PDI) of the resulting PLLA can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Catalytic Mechanism: Coordination-Insertion
The widely accepted mechanism for the ring-opening polymerization of lactones catalyzed by tin(II) carboxylates like this compound is the coordination-insertion mechanism .
Caption: Coordination-Insertion mechanism for polyester synthesis.
In this mechanism, the this compound first reacts with an alcohol (which can be an impurity or intentionally added co-initiator) to form a tin(II) alkoxide, the true initiating species. The carbonyl oxygen of the lactone monomer then coordinates to the tin atom of the alkoxide. This coordination increases the electrophilicity of the carbonyl carbon and the nucleophilicity of the alkoxide oxygen. A nucleophilic attack of the alkoxide on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening and insertion of the monomer into the tin-alkoxide bond. This process repeats, propagating the polymer chain.
Polyurethane Synthesis: A Gelling Catalyst
This compound also finds application as a catalyst in the production of polyurethanes, primarily promoting the "gelling" reaction between a polyol and an isocyanate.
Comparative Performance
In polyurethane formulations, stannous catalysts are often compared based on their selectivity towards the gelling reaction (urethane formation) versus the blowing reaction (urea formation, from the reaction of isocyanate with water). While specific data for this compound is sparse, it is generally considered a gelling catalyst, similar to dibutyltin dilaurate (DBTDL).
Table 2: General Comparison of Catalysts in Polyurethane Foam Synthesis
| Catalyst | Primary Function | Potency | Hydrolytic Stability |
| This compound | Gelling | Moderate to High | Moderate |
| Stannous Octoate | Gelling | High | Low |
| Dibutyltin Dilaurate (DBTDL) | Gelling | High | High |
| Tertiary Amines | Blowing & Gelling | Varies | High |
Experimental Protocol: Polyurethane Foam Preparation
The following is a generalized protocol for the preparation of a polyurethane foam, which can be adapted for formulations using this compound.
Materials:
-
Polyol (e.g., polyether polyol)
-
Isocyanate (e.g., Toluene Diisocyanate - TDI or Methylene Diphenyl Diisocyanate - MDI)
-
This compound
-
Amine catalyst (for blowing reaction, e.g., triethylenediamine)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water)
Procedure:
-
The polyol, water, surfactant, and amine catalyst are pre-mixed in a suitable container.
-
The this compound catalyst is added to the pre-mixture and stirred thoroughly.
-
The isocyanate is then added to the mixture, and it is stirred vigorously for a short period (e.g., 5-10 seconds).
-
The reacting mixture is quickly poured into a mold and allowed to rise and cure at a specific temperature.
-
The physical properties of the resulting foam, such as density, compression set, and tensile strength, can then be measured.
Catalytic Mechanism: Lewis Acid Catalysis
The catalytic action of this compound in polyurethane formation is generally attributed to its function as a Lewis acid.
Caption: Lewis acid mechanism for polyurethane synthesis.
The tin center in this compound coordinates with the electronegative atoms of the isocyanate (N and O), increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of the polyol, leading to the formation of the urethane linkage. The catalyst is then regenerated to participate in further reactions.
Conclusion
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Stannous Laurate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as stannous laurate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
This compound is a solid substance that may cause irritation[1]. As a tin(II) salt of a carboxylic acid, it shares properties with other organotin compounds. Therefore, it is crucial to handle it with care in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.
Hazard Classification and Information
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 14974-55-1[1] |
| Physical State | Solid[1] |
| Known Hazards | May cause irritation[1]. Similar compounds suggest potential for serious eye damage, skin sensitization, and aquatic toxicity[2]. |
| Occupational Exposure | PEL/TLV: 2.0 mg/m³ (as Sn)[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as a hazardous organic waste. Under no circumstances should it be disposed of down the drain or in regular solid waste containers.
Experimental Protocol for Laboratory-Scale Waste Neutralization (if required and permitted):
Note: This is a general guideline for the neutralization of acidic or basic residues that may be present with the this compound waste. The primary disposal method should be collection by a certified hazardous waste management company.
-
Segregation: Ensure that this compound waste is not mixed with other incompatible waste streams.
-
Containerization: Collect the solid this compound waste in a clearly labeled, sealable, and chemically resistant container. The label should include "Hazardous Waste," "this compound," and the accumulation start date.
-
pH Check (for solutions): If the this compound is in a solution, check the pH. If it is highly acidic or basic, it may require neutralization to a pH between 6 and 8 before collection, if permitted by your institution's safety protocols and local regulations.
-
Neutralization (if applicable):
-
For acidic solutions, slowly add a dilute solution of sodium bicarbonate or sodium hydroxide with constant stirring.
-
For basic solutions, slowly add a dilute solution of a weak acid like acetic acid with constant stirring.
-
Monitor the pH throughout the process.
-
-
Final Collection: Once neutralized (if applicable), the waste should be stored in the designated hazardous waste container for organic solids or liquids, as appropriate.
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment, and fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and your local hazardous waste regulations for complete guidance.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
